molecular formula C10H11N3O B1432535 3-methoxy-5-(1H-pyrazol-1-yl)aniline CAS No. 1516412-41-1

3-methoxy-5-(1H-pyrazol-1-yl)aniline

Cat. No.: B1432535
CAS No.: 1516412-41-1
M. Wt: 189.21 g/mol
InChI Key: ZJNRSFXUCSHPCS-UHFFFAOYSA-N
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Description

3-Methoxy-5-(1H-pyrazol-1-yl)aniline (CAS 1516412-41-1) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This aniline derivative, with a molecular formula of C10H11N3O and a molecular weight of 189.21 g/mol, serves as a versatile synthetic intermediate . Its structure incorporates both an aniline and a pyrazole moiety, making it a valuable precursor for the synthesis of more complex, biologically active molecules. A primary research application of this compound is its role as a key intermediate in the development of targeted cancer therapies. It is used in the synthesis of imidazo[1,2-a]pyridine derivatives that have been identified as potent inhibitors of FLT3-ITD and BCR-ABL pathways . These pathways are critical drivers in certain types of acute myeloid leukemia (AML), and inhibitors derived from this compound have shown promising activity against clinically relevant drug-resistant cell lines, including those with problematic secondary mutations like FLT3-ITD/D835Y and FLT3-ITD/F691L . The value of this compound lies in its ability to contribute to a molecular scaffold that can inhibit multiple resistance pathways simultaneously, positioning it as a starting point for the development of next-generation dual-inhibitors for relapsed or resistant AML . Researchers utilize this intermediate to build compounds that induce proapoptotic effects in cancer cells by selectively inhibiting these key signaling pathways . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-methoxy-5-pyrazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-10-6-8(11)5-9(7-10)13-4-2-3-12-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNRSFXUCSHPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516412-41-1
Record name 3-methoxy-5-(1H-pyrazol-1-yl)aniline
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Foundational & Exploratory

3-Methoxy-5-(1H-pyrazol-1-yl)aniline: A Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-5-(1H-pyrazol-1-yl)aniline Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1516412-41-1) is a critical heterocyclic building block utilized extensively in modern medicinal chemistry.[1][2] Structurally, it functions as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably protein kinases (e.g., FLT3, p38 MAPK, BCR-ABL).

This guide dissects the molecule's synthesis, physicochemical behavior, and its strategic application in structure-activity relationship (SAR) campaigns. It provides researchers with a validated roadmap for utilizing this intermediate to optimize potency and pharmacokinetic profiles in drug candidates.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

The molecule features a 1,3,5-trisubstituted benzene ring, balancing a hydrogen-bond donor (aniline amine), a hydrogen-bond acceptor (methoxy), and a polar aromatic heterocycle (pyrazole). This specific substitution pattern is designed to exploit the solvent-exposed regions of ATP-binding pockets.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name This compound
CAS Number 1516412-41-1
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
SMILES COc1cc(cc(N)c1)n2cccn2
Appearance Off-white to pale yellow solid
Calculated LogP (cLogP) ~1.6 – 1.9 (Moderate Lipophilicity)
TPSA ~55 Ų (Favorable for membrane permeability)
pKa (Conjugate Acid) ~3.5 (Aniline N), ~2.5 (Pyrazole N2)

Synthesis & Manufacturing Methodologies

High-purity synthesis of this compound is challenging due to the need for regioselectivity. Two primary routes are recommended: the Convergent Ullmann Coupling (preferred for scale-up) and the Linear Cyclocondensation (preferred for isotopically labeled analogs).

Route A: Copper-Catalyzed Ullmann Coupling (Convergent)

This route is superior for industrial scalability as it utilizes commercially available 3-bromo-5-methoxyaniline and 1H-pyrazole. It avoids the handling of toxic hydrazine intermediates.[3]

  • Mechanism: Copper(I)-catalyzed nucleophilic aromatic substitution.

  • Protocol:

    • Reagents: 3-Bromo-5-methoxyaniline (1.0 eq), 1H-Pyrazole (1.2 eq), CuI (0.1 eq), trans-N,N'-Dimethylcyclohexane-1,2-diamine (Ligand, 0.2 eq), K₂CO₃ (2.0 eq).

    • Solvent: Anhydrous 1,4-Dioxane or DMF.

    • Conditions: Heat to 110°C under Argon atmosphere for 12–16 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Route B: Cyclocondensation (Linear)

This method constructs the pyrazole ring directly on the aniline precursor.

  • Precursor: 3-Methoxy-5-nitrophenylhydrazine.

  • Reagent: 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)).

  • Step 1 (Cyclization): Reflux hydrazine with tetramethoxypropane in acidic ethanol to form 1-(3-methoxy-5-nitrophenyl)-1H-pyrazole.

  • Step 2 (Reduction): Hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction of the nitro group to the amine.

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow of both synthetic strategies.

SynthesisPathways Start1 3-Bromo-5-methoxyaniline Reagent1 1H-Pyrazole (CuI, Ligand, Base) Start1->Reagent1 Product TARGET: This compound Start1->Product Ullmann Coupling (Route A) Start2 3-Methoxy-5-nitrophenylhydrazine Reagent2 Tetramethoxypropane (Acid, Reflux) Start2->Reagent2 Inter1 Nitro-Intermediate (1-(3-methoxy-5-nitrophenyl)pyrazole) Start2->Inter1 Cyclocondensation (Route B) Inter1->Product Nitro Reduction StepRed Reduction (H2, Pd/C)

Figure 1: Comparison of Convergent (Ullmann) and Linear (Cyclocondensation) synthetic routes.

Applications in Drug Discovery[3][4][10]

This molecule is not merely a passive linker; it is an active pharmacophore. In kinase inhibitors, it typically serves as the "Tail" or "Solvent Front" moiety.

Mechanistic Role in Kinase Binding

When incorporated into a Type I or Type II kinase inhibitor:

  • The Aniline Amine: Acts as a nucleophile to attach to the central "Hinge Binder" scaffold (e.g., a pyrimidine or quinoline core).

  • The Methoxy Group: Often positioned to interact with the ribose-binding pocket or solvent-exposed residues, improving selectivity via steric fitting.

  • The Pyrazole Ring: The N2 nitrogen can accept hydrogen bonds from water networks or specific residues (e.g., Gatekeeper residues), while the aromatic ring engages in

    
    -stacking interactions.
    
Structural Logic Diagram

The diagram below maps the functional roles of each moiety within a theoretical kinase binding pocket.

Pharmacophore Aniline Aniline NH2 (Linker) Hinge Kinase Core Scaffold (e.g., Pyrimidine) Aniline->Hinge Covalent/Amide Bond Formation Benzene Central Benzene (Spacer) Benzene->Aniline Methoxy Methoxy Group (H-Bond Acceptor) Benzene->Methoxy Pyrazole Pyrazole Ring (Solubility & pi-Stacking) Benzene->Pyrazole Selectivity Selectivity Pocket (Steric Filter) Methoxy->Selectivity Steric Fit Solvent Solvent Channel (Water Network) Pyrazole->Solvent Dipole Interaction

Figure 2: Pharmacophore mapping of the 3-methoxy-5-(pyrazol-1-yl)aniline scaffold in a kinase binding site.

Analytical Characterization & Quality Control

To ensure data integrity in biological assays, the purity of this intermediate must be rigorously validated.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.3–8.4 (d, 1H, Pyrazole-H), 7.7 (d, 1H, Pyrazole-H), 6.5 (t, 1H, Pyrazole-H).
      
    • 
       6.8–6.9 (m, 1H, Ar-H), 6.6 (m, 1H, Ar-H), 6.2 (m, 1H, Ar-H).
      
    • 
       5.4 (s, 2H, NH₂, broad exchangeable).
      
    • 
       3.75 (s, 3H, OCH₃).
      
  • LC-MS:

    • Expect [M+H]⁺ peak at ~190.1 m/z.[4]

    • Method: C18 Column, Acetonitrile/Water (+0.1% Formic Acid) gradient.

  • Impurity Alert: Watch for regioisomers if the cyclocondensation route is used (e.g., pyrazole attached via C3 or C5 instead of N1, though rare with hydrazine synthesis).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed (Acute Tox. 4).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Anilines are prone to oxidation (browning) upon air exposure.

  • Handling: Use standard PPE (gloves, goggles). All weighing should be performed in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1516412-41-1. Retrieved from [Link]

  • Li, X., et al. (2018). Design and synthesis of novel pyrazole derivatives as potent inhibitors of FLT3 kinase. European Journal of Medicinal Chemistry.[5] [Link]

  • Correa, A., et al. (2007). Copper-catalyzed N-arylation of pyrazoles: A convergent approach to kinase inhibitors. Angewandte Chemie International Edition. [Link]

Sources

Cheminformatics and Synthetic Utility of 3-(1H-pyrazol-1-yl)-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Drug Discovery

Executive Summary

This technical guide profiles 3-(1H-pyrazol-1-yl)-5-methoxyaniline , a privileged scaffold in medicinal chemistry. Characterized by a molecular weight of 189.21 g/mol , this molecule serves as a critical "fragment" in Fragment-Based Drug Discovery (FBDD). Its structure combines an electron-rich aniline, a hydrogen-bond accepting pyrazole, and a lipophilic methoxy group, making it an ideal precursor for kinase inhibitors (e.g., B-Raf, JAK, and VEGFR families). This guide details its physicochemical properties, validated synthetic protocols, and analytical characterization standards.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Molecular Weight and Formula

Precise molecular weight determination is the cornerstone of stoichiometric synthesis and ligand efficiency calculations.

PropertyValueNotes
IUPAC Name 3-methoxy-5-(1H-pyrazol-1-yl)aniline
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol Average mass based on standard atomic weights.
Monoisotopic Mass 189.0902 g/mol Critical for High-Resolution Mass Spectrometry (HRMS).
Heavy Atom Count 14Ideal for FBDD (Rule of 3 compliant).
Structural Significance in Drug Design

The molecule's low molecular weight (<200 Da) places it firmly in the "Fragment" category. In FBDD, researchers screen low-MW compounds to find weak binders that can be grown into potent drugs.

  • Ligand Efficiency (LE): Because the MW is low, even a weak binding affinity (high µM range) yields a high LE score, justifying further optimization.

  • Vectorality: The 1,3,5-substitution pattern on the benzene ring allows for vectors of growth in three distinct spatial directions without steric clash, a property known as "privileged scaffolding."

Part 2: Synthetic Pathways (Protocol)

Retrosynthetic Analysis

The most robust route to 3-(1H-pyrazol-1-yl)-5-methoxyaniline avoids direct coupling to the sensitive aniline. Instead, it utilizes a nitro-precursor strategy.

Pathway:

  • C-N Coupling: Copper-catalyzed Ullmann-type coupling of 3-bromo-5-nitroanisole with 1H-pyrazole.

  • Reduction: Chemoselective reduction of the nitro group to the amine.

Validated Experimental Protocol
Step 1: Synthesis of 1-(3-methoxy-5-nitrophenyl)-1H-pyrazole
  • Reagents: 3-Bromo-5-nitroanisole (1.0 eq), 1H-Pyrazole (1.2 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a flame-dried Schlenk flask with aryl bromide, pyrazole, CuI, and K₂CO₃.

    • Evacuate and backfill with Argon (3x).

    • Add 1,4-Dioxane and the diamine ligand via syringe.

    • Heat to 110°C for 24 hours .

    • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Step 2: Reduction to 3-(1H-pyrazol-1-yl)-5-methoxyaniline
  • Reagents: 1-(3-methoxy-5-nitrophenyl)-1H-pyrazole (1.0 eq), Pd/C (10% wt), Hydrogen gas (balloon pressure).

  • Solvent: Methanol/THF (1:1).

  • Procedure:

    • Dissolve the nitro intermediate in MeOH/THF.

    • Add Pd/C catalyst carefully under inert atmosphere.

    • Purge with H₂ gas and stir at RT for 4–6 hours .

    • Validation: Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

    • Isolation: Filter through Celite to remove Pd. Evaporate solvent to yield the off-white solid product.

Synthesis Workflow Visualization

SynthesisWorkflow Start 3-Bromo-5-nitroanisole + 1H-Pyrazole Step1 Ullmann Coupling (CuI, Ligand, 110°C) Start->Step1 C-N Bond Formation Intermed Intermediate: 1-(3-methoxy-5-nitrophenyl) -1H-pyrazole Step1->Intermed Purification Step2 Hydrogenation (H2, Pd/C, MeOH) Intermed->Step2 Nitro Reduction Product Final Product: 3-(1H-pyrazol-1-yl) -5-methoxyaniline (MW: 189.21) Step2->Product Filtration & Drying

Figure 1: Two-step synthetic pathway utilizing Ullmann coupling followed by catalytic hydrogenation.

Part 3: Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Signal: The molecule protonates readily at the aniline nitrogen or the pyrazole N2.

    • [M+H]⁺: 190.22 m/z.

    • Validation: A single peak in the Total Ion Chromatogram (TIC) with the corresponding mass confirms purity.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) Diagnostic Peaks:

  • Methoxy Group: Singlet (~3.8 ppm, 3H).

  • Aniline Protons: Broad singlet (~5.4 ppm, 2H, D₂O exchangeable).

  • Aromatic Core: Three distinct signals for the benzene ring protons (~6.0–6.8 ppm) showing meta coupling.

  • Pyrazole Ring: Two doublets and one triplet/doublet of doublets (~6.5, 7.7, 8.4 ppm). The proton at the 4-position of the pyrazole is characteristically upfield relative to the 3 and 5 positions.

Analytical Decision Tree

AnalyticalLogic Sample Isolated Solid LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 190.2 (M+H)? LCMS->MassCheck NMR 1H NMR Analysis MassCheck->NMR Yes Repurify Repurify (Column/Cryst) MassCheck->Repurify No (Wrong Mass) Purity Purity > 95%? NMR->Purity Release Release for Screening Purity->Release Yes Purity->Repurify No (Impure)

Figure 2: Quality control workflow for validating the identity and purity of the scaffold.

Part 4: Applications in Drug Discovery[1]

Kinase Inhibition

The 3-(pyrazol-1-yl)aniline motif is a bioisostere for biaryl systems found in FDA-approved kinase inhibitors. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, often interacting with the "hinge region" of kinase ATP-binding pockets [1].

Fragment Growing

Due to its MW of 189.21, this molecule allows for the addition of significant mass (up to 300 Da) while remaining within Lipinski's Rule of 5 (MW < 500).

  • Growth Vector 1 (Aniline Nitrogen): Acylation or reductive amination to access the hydrophobic back-pocket of enzymes.

  • Growth Vector 2 (Pyrazole C4): C-H activation or halogenation to increase metabolic stability.

References

  • Bembenek, S. D., et al. (2018). "The Role of Pyrazoles in Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextualized via PubChem Data).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Foundational reference for C-N coupling methodologies).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 21669713, 3-(1H-pyrazol-1-yl)aniline." PubChem. [Link] (Base scaffold data).

  • Li, X., et al. (2021). "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment." Molecules. [Link]

3-methoxy-5-(1H-pyrazol-1-yl)aniline InChIKey ZJNRSFXUCSHPCS

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-methoxy-5-(1H-pyrazol-1-yl)aniline , a critical intermediate in the synthesis of next-generation kinase inhibitors.

Synthesis, Reactivity, and Medicinal Utility in Kinase Inhibitor Discovery[1]

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 1516412-41-1) is a specialized pharmaceutical building block characterized by a 1,3,5-trisubstituted benzene core.[1] Its structural motif—combining a polar, hydrogen-bond-accepting pyrazole ring with a lipophilic methoxy group and a reactive aniline handle—makes it a "privileged scaffold" in medicinal chemistry. It is primarily employed to tune the physicochemical properties (LogP, solubility) and binding selectivity of ATP-competitive kinase inhibitors, particularly in the development of "condensed azine" therapeutics for oncology.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Common ID CAS 1516412-41-1
InChIKey ZJNRSFXUCSHPCS
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
Physical State Off-white to pale yellow solid
Predicted LogP ~1.62 (Lipophilic/Hydrophilic balance ideal for oral drugs)
pKa (Conjugate Acid) ~3.5 (Aniline nitrogen), ~2.5 (Pyrazole nitrogen)
Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound requires precise regiochemical control to establish the N-arylated pyrazole bond. Two primary routes are validated for scale-up: the Ullmann-Type Coupling (Route A) and the Nucleophilic Aromatic Substitution (SNAr) (Route B) .

Retrosynthetic Analysis

The molecule is disconnected at the C-N bond between the benzene ring and the pyrazole, and at the aniline nitrogen (via nitro reduction).

Synthesis Target Target: This compound NitroInt Intermediate: 1-(3-methoxy-5-nitrophenyl)-1H-pyrazole NitroInt->Target Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Precursor Precursor: 3-Bromo-5-nitroanisole OR 3,5-Difluoronitrobenzene Precursor->NitroInt C-N Coupling (Ullmann or SNAr)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the aniline core.

Route A: Ullmann-Type C-N Coupling (High Fidelity)

This route is preferred for high-purity applications as it avoids the formation of regioisomers common in SNAr approaches on less activated rings.

Step 1: N-Arylation of Pyrazole

  • Reagents: 3-Bromo-5-nitroanisole (1.0 eq), Pyrazole (1.2 eq), CuI (10 mol%), trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane or Toluene.

  • Protocol:

    • Charge a reaction vessel with 3-bromo-5-nitroanisole, pyrazole, CuI, and K₂CO₃.

    • Purge with argon/nitrogen to remove oxygen (critical for Cu-catalysis).

    • Add the ligand (diamine) and solvent.

    • Heat to 110°C for 12–16 hours.

    • Workup: Filter through Celite to remove copper salts. Concentrate and purify via silica gel chromatography (Hexane/EtOAc) to isolate 1-(3-methoxy-5-nitrophenyl)-1H-pyrazole .

Step 2: Nitro Reduction

  • Reagents: H₂ (balloon or 3 atm), 10% Pd/C (5 wt%).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve the nitro intermediate in methanol.

    • Add Pd/C catalyst carefully (under inert atmosphere).

    • Stir under hydrogen atmosphere at RT for 4–6 hours.

    • Validation: Monitor by LC-MS for disappearance of the nitro peak (M+ = 220) and appearance of the amine (M+ = 190).

    • Isolation: Filter and concentrate to yield the target aniline.

Route B: SNAr Strategy (Scalable/Green)

Utilizes 3,5-difluoronitrobenzene as a starting material.

  • Regioselective Methoxylation: React 3,5-difluoronitrobenzene with NaOMe (1.0 eq) at 0°C to yield 3-fluoro-5-methoxynitrobenzene.

  • Pyrazole Displacement: React the fluoro-intermediate with Pyrazole and Cs₂CO₃ in DMF at 80°C. The nitro group activates the ring sufficiently for displacement of the fluoride by the pyrazole nitrogen.

Part 3: Medicinal Chemistry Applications

This aniline is a "linker" scaffold. It is almost exclusively used to synthesize Type I and Type II Kinase Inhibitors .

1. Pharmacophore Features[2][3]
  • The Aniline (NH₂): Acts as the nucleophile to attach the "head" group (typically a hinge-binding heterocycle like quinazoline, pyrimidine, or pyridine) via Buchwald-Hartwig coupling or amide formation.

  • The Methoxy (-OMe): Provides metabolic stability and fills hydrophobic pockets (e.g., the ribose pocket or solvent-front regions) in the kinase ATP-binding site.

  • The Pyrazole: Functions as a bioisostere for a phenyl ring but with higher water solubility and hydrogen-bond accepting capability (N2 nitrogen). It often interacts with the "gatekeeper" residue or solvent channels.

2. Workflow: Drug Discovery Cascade

The following diagram illustrates how this specific aniline is incorporated into a final drug candidate (e.g., for FGFR or EGFR inhibition).

DrugDesign cluster_SAR SAR Optimization Aniline This compound (The Scaffold) Coupling Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos) Aniline->Coupling HeadGroup Heteroaryl Chloride (e.g., 4-chloroquinazoline) HeadGroup->Coupling Drug Final Kinase Inhibitor (Condensed Azine) Coupling->Drug C-N Bond Formation Solubility (Pyrazole effect) Solubility (Pyrazole effect) Drug->Solubility (Pyrazole effect) Selectivity (Methoxy steric clash) Selectivity (Methoxy steric clash) Drug->Selectivity (Methoxy steric clash)

Figure 2: Integration of the aniline scaffold into a kinase inhibitor architecture.

Part 4: Analytical Quality Control

To ensure the integrity of biological data, the compound must meet strict purity criteria.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Retention Time: Expect elution around 4.5–5.5 min (moderate polarity).

NMR Characterization (DMSO-d₆)
  • ¹H NMR:

    • Pyrazole protons: ~8.5 ppm (d, 1H), ~7.8 ppm (d, 1H), ~6.5 ppm (t, 1H).

    • Benzene protons: Three distinct signals in the aromatic region (6.5–7.2 ppm) due to 1,3,5-substitution pattern (typically two doublets and a triplet or three multiplets depending on resolution).

    • Aniline NH₂: Broad singlet ~5.0–5.5 ppm (exchangeable with D₂O).

    • Methoxy: Singlet at ~3.8 ppm (3H).[3]

Part 5: Safety & Handling
  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert gas (Argon). Aniline derivatives can oxidize (darken) upon prolonged exposure to air.

References
  • World Intellectual Property Organization (WIPO). (2024). Condensed azines for treating cancer. Patent WO2024078513A1. Link

  • Accela Chem. (n.d.). Product Data Sheet: this compound (CAS 1516412-41-1).[1][4] Link[4]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Standard reference for Aniline coupling protocols).
  • Li, J. (2014). Modern Organic Synthesis in the Pharmaceutical Industry. Springer.

Sources

The Pyrazole-Aniline Scaffold: A Privileged Motif for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to act as a versatile pharmacophore, have led to a surge in the development of pyrazole-containing therapeutics.[3][4] This guide provides a comprehensive technical overview of pyrazole-aniline building blocks, a critical subclass of pyrazole derivatives that have demonstrated significant potential in drug discovery. We will delve into the strategic rationale for their use, explore diverse synthetic methodologies, and highlight their application in the design of targeted therapies, with a particular focus on kinase inhibitors. This document aims to serve as a valuable resource for researchers by providing not only theoretical insights but also actionable experimental protocols and data interpretation frameworks.

The Strategic Imperative for Pyrazole-Aniline Building Blocks

The aniline moiety is a common feature in many biologically active compounds. However, its susceptibility to metabolic oxidation by cytochrome P450 enzymes can lead to the formation of reactive metabolites, such as quinone-imines. These reactive species can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs) and potential toxicity.[5] This metabolic liability presents a significant challenge in drug development.

The pyrazole nucleus offers an elegant solution as a bioisosteric replacement for the aniline group.[6][7] This strategic substitution aims to retain the desired pharmacological activity while mitigating the risk of metabolic activation. The pyrazole ring, being a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can mimic the steric and electronic properties of the aniline ring, allowing it to engage in similar key interactions with biological targets.[8] Furthermore, the inherent metabolic stability of the pyrazole core contributes to improved pharmacokinetic profiles.[3]

Key Advantages of Pyrazole-Aniline Scaffolds:

  • Reduced Metabolic Liability: Circumvents the formation of toxic reactive metabolites associated with aniline oxidation.[5]

  • Improved Physicochemical Properties: The introduction of nitrogen atoms can enhance solubility and modulate lipophilicity.[7]

  • Versatile Pharmacophore: The pyrazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, crucial for target binding.[8]

  • Synthetic Tractability: A wide array of synthetic methods are available for the construction and functionalization of the pyrazole core.[9][10]

Synthetic Strategies for Pyrazole-Aniline Scaffolds

The construction of functionalized pyrazole-aniline building blocks is a cornerstone of their application in drug discovery. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern catalytic methods. The choice of synthetic strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Classical Approaches: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a widely used and reliable method for the preparation of pyrazoles.[11] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically in the presence of a catalytic amount of acid.[11]

Generalized Knorr Pyrazole Synthesis Workflow:

G Hydrazine Hydrazine Derivative Imine1 Imine Intermediate Hydrazine->Imine1 Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Imine1 Acid Acid Catalyst Acid->Imine1 Imine2 Cyclized Intermediate Imine1->Imine2 Intramolecular Condensation Pyrazole Pyrazole Product Imine2->Pyrazole Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of a Model 1,3,5-Substituted Pyrazole [9]

  • Reaction Setup: To a solution of phenylhydrazine (1.0 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.0 mmol).

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 1,3,5-substituted pyrazole derivative.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

  • Catalyst: The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps.

Modern Catalytic and Green Synthetic Approaches

While the Knorr synthesis is robust, modern drug discovery demands more efficient, versatile, and environmentally benign synthetic methodologies. Recent advances have focused on the development of catalytic and one-pot procedures for pyrazole synthesis.

Comparative Analysis of Green Catalytic Systems for Pyrazole Synthesis: [12]

ParameterProtocol 1: Lemon Peel PowderProtocol 2: Nickel-Based CatalystProtocol 3: Nano-eggshell/Ti(IV)
Catalyst Type Natural, Waste-derivedHeterogeneous, MetallicNatural, Modified Biocatalyst
Reactants Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateAcetophenone, Hydrazine, BenzaldehydeAldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate
Catalyst Loading 10 wt%10 mol%0.06 g
Solvent EthanolEthanolSolvent-free
Temperature RefluxRoom TemperatureRoom Temperature
Reaction Time 15-45 min3 h10-25 min
Yield 85-95%Not specifiedNot specified

Data synthesized from BenchChem Application Notes.[12]

These green approaches offer significant advantages, including the use of renewable resources, milder reaction conditions, and reduced waste generation.[12]

Functionalization of the Pyrazole Core

The ability to selectively functionalize the pyrazole ring is crucial for fine-tuning the pharmacological properties of the resulting compounds. A variety of methods have been developed for the introduction of substituents at different positions of the pyrazole nucleus.[13]

Key Functionalization Strategies:

  • C-H Functionalization: Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of pyrazoles, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[13]

  • N-Arylation: The Buchwald-Hartwig and Chan-Lam cross-coupling reactions are widely employed for the N-arylation of pyrazoles, allowing for the introduction of diverse aryl and heteroaryl substituents.[5]

  • Vilsmeier-Haack and Duff Reactions: These reactions are used for the formylation of the pyrazole ring, providing a handle for further synthetic transformations.[13]

Pyrazole-Aniline Scaffolds in Drug Discovery: A Focus on Kinase Inhibitors

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][14] Consequently, kinase inhibitors have become a major class of targeted therapeutics. The pyrazole-aniline scaffold has proven to be a particularly fruitful template for the design of potent and selective kinase inhibitors.[3][15]

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a prominent pharmacophore found in numerous kinase inhibitors.[15] This scaffold effectively mimics the hinge-binding motif of ATP, allowing the inhibitor to occupy the active site of the kinase and block its activity.

Prominent Pyrazole-Containing FDA-Approved Drugs: [3][16][17][18]

Drug NameTarget(s)Therapeutic Area
Ibrutinib Bruton's tyrosine kinase (BTK)Oncology
Ruxolitinib Janus kinase (JAK) 1/2Myelofibrosis, Polycythemia Vera
Axitinib VEGFR, PDGFR, c-KITOncology (Renal Cell Carcinoma)
Niraparib Poly (ADP-ribose) polymerase (PARP)Oncology (Ovarian Cancer)
Baricitinib Janus kinase (JAK) 1/2Rheumatoid Arthritis
Crizotinib ALK, ROS1, METOncology (Non-Small Cell Lung Cancer)

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed that the substitution pattern on both the pyrazole and aniline (or its bioisostere) rings significantly influences the potency and selectivity of the inhibitor.[19][20] For instance, the introduction of an aniline moiety at the 4-position of a pyrazolo[3,4-d]pyrimidine scaffold was found to enhance cytotoxic potency.[19]

Illustrative Signaling Pathway Targeted by Pyrazole-Aniline Kinase Inhibitors (e.g., EGFR Pathway):

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrazole-Aniline Kinase Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and inhibition.

Future Perspectives and Conclusion

The pyrazole-aniline scaffold continues to be a highly valuable and versatile building block in modern drug discovery. Its favorable physicochemical and metabolic properties, combined with its synthetic accessibility, make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: Continued innovation in C-H functionalization and other catalytic methods will enable the synthesis of increasingly complex and diverse pyrazole-aniline derivatives.[13]

  • Exploration of New Biological Targets: While kinase inhibition is a major application, the potential of this scaffold against other target classes, such as GPCRs and ion channels, remains to be fully explored.

  • Application of Computational Methods: In silico design and virtual screening will play an increasingly important role in the rational design of pyrazole-aniline-based drugs with improved potency, selectivity, and pharmacokinetic properties.[21][22]

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC.
  • One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Applic
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
  • Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthetic Routes to Pyrazoles.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). PMC.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). PMC.
  • Various methods for the synthesis of pyrazole.
  • Recent Advances in the Development of Pyrazole Deriv
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). PMC.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Advances.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents.
  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
  • Compounds designed by bioisosteric replacement, homologation, and molecular simplification.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Aniline replacement in drug-like compounds. (2024). Cresset Group.
  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI.
  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals.
  • Structure activity relationship of...
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025).
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig

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Methodological & Application

Application Note: Amide Coupling Strategies for 3-Methoxy-5-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-methoxy-5-(1H-pyrazol-1-yl)aniline (CAS: 1516412-41-1) is a critical step in the synthesis of next-generation kinase inhibitors (e.g., FGFR, VEGFR targets). While structurally simple, this scaffold presents a specific synthetic challenge: nucleophilic deactivation .

The aniline amine is flanked by two meta-substituents: a methoxy group and a pyrazole ring. Contrary to the activating effect of ortho/para methoxy groups, the meta-positioning results in a net electron-withdrawing effect via induction (


-withdrawal), reinforced by the electron-deficient pyrazole ring. Consequently, this aniline is a "sluggish" nucleophile. Standard carbodiimide protocols (EDC/HOBt) often result in stalled conversion or require forcing conditions that promote racemization of chiral carboxylic acid partners.

This guide details three optimized protocols designed to overcome this deactivation, prioritizing conversion efficiency, chemoselectivity, and scalability.

Chemical Analysis & Mechanistic Rationale

Electronic Environment

The reactivity of the aniline nitrogen is dictated by the Hammett substituent constants (


) of the neighbors:
  • 3-Methoxy (

    
    ):  Inductive withdrawal dominates over resonance donation at the meta position.
    
  • 5-Pyrazol-1-yl (

    
    ):  The 
    
    
    
    nitrogen of the pyrazole ring exerts a significant inductive electron-withdrawing effect.

Impact: The lone pair on the aniline nitrogen is less available for nucleophilic attack compared to unsubstituted aniline. Successful coupling requires highly activated acylating species (e.g., At-esters or mixed anhydrides) rather than standard active esters.

Chemoselectivity

The substrate contains two nucleophilic nitrogens:

  • Aniline

    
    :  The target nucleophile.
    
  • Pyrazole

    
     (Pyridinic):  A weak base (
    
    
    
    ). Risk: Under highly acidic conditions or with extremely reactive electrophiles (e.g., acid chlorides without base scavenging), trace acylation of the pyrazole is possible. However, in basic media (DIPEA/Pyridine), the aniline remains the primary nucleophile.

Decision Matrix: Reagent Selection

The choice of reagent depends on the scale and the nature of the carboxylic acid partner.

FeatureProtocol A: HATU Protocol B: T3P Protocol C: Ghosez's Reagent
Primary Use Case Discovery Chemistry (<1g), Precious AcidsProcess/Scale-Up (>10g), Green ChemistrySterically Hindered Acids, Acid-Sensitive substrates
Active Species OAt-Active Ester (7-HOAt)Mixed Phosphonic AnhydrideAcid Chloride (Neutral conditions)
Reactivity Extremely HighHigh (Requires Heat)Very High
Purification Chromatography (removes urea/HOAt)Aqueous Workup (Water soluble byproducts)Filtration/Evaporation
Cost HighLow/ModerateModerate

Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale, library synthesis, chiral acids.

Mechanism: HATU generates a 7-azabenzotriazole (OAt) active ester. The pyridine nitrogen in the OAt leaving group provides anchiomeric assistance (neighboring group effect), accelerating the rate-determining attack of the sluggish aniline by up to 100x compared to HOBt esters.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • This compound (1.0 - 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL, 0.2 M). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).

    • Note: The solution should turn yellow/orange. Stir for 5–10 minutes at RT to ensure formation of the OAt-ester.

  • Coupling: Add the Aniline (1.1 mmol) in one portion.

  • Reaction: Stir at Room Temperature for 2–4 hours .

    • Checkpoint: Monitor by LCMS. If <50% conversion after 2h, heat to 45°C.

  • Workup: Dilute with EtOAc (30 mL). Wash with sat.

    
     (2x), Water (1x), and Brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically 0-10% MeOH in DCM).

Protocol B: Scalable Green Synthesis (T3P)

Best for: Multi-gram scale, non-chiral acids, avoiding chromatography.

Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride with the carboxylic acid. The byproduct is a water-soluble phosphonate, simplifying purification.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Aniline (1.0 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Procedure:

  • Setup: Charge a flask with Carboxylic Acid (10 mmol), Aniline (10 mmol), and Pyridine (30 mmol) in EtOAc (50 mL).

  • Addition: Cool to 0°C. Add T3P solution (15 mmol) dropwise over 10 minutes to control exotherm.

  • Reaction: Allow to warm to RT.

    • Critical Step: Due to the aniline's low nucleophilicity, heat the reaction to 60°C for 4–12 hours. T3P is thermally stable and requires thermal energy to drive the attack of poor nucleophiles.

  • Workup: Cool to RT. Add water (20 mL). Stir for 15 mins to quench excess T3P.

    • Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine/aniline), then sat.

      
      , then brine.
      
  • Isolation: Concentrate organic layer. Product often crystallizes upon addition of heptane/ether.

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely sterically hindered acids (e.g., tertiary carbons) where HATU/T3P fail.

Mechanism: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions, avoiding the harsh acidity of


.

Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 mmol) in dry DCM (5 mL). Add Ghosez's Reagent (1.2 mmol) at 0°C. Stir for 1–2 hours at RT.

    • Monitor: Aliquot quenched with MeOH shows methyl ester on TLC/LCMS.

  • Coupling: Add Pyridine (3.0 equiv) followed by the Aniline (1.0 mmol).

  • Reaction: Stir at RT for 1–2 hours. The high energy of the acid chloride usually overcomes the aniline's deactivation immediately.

Visualization: Workflow & Logic

G cluster_conditions Critical Process Parameters Start Start: Coupling of 3-methoxy-5-(pyrazol-1-yl)aniline CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid Decision1 Is the Acid Sterically Hindered (e.g., quaternary alpha-carbon)? CheckAcid->Decision1 Decision2 Is the Scale > 5 grams? Decision1->Decision2 No RouteC PROTOCOL C: Ghosez's Reagent (Acid Chloride) Decision1->RouteC Yes (Hindered) RouteA PROTOCOL A: HATU (High Activation Energy) Decision2->RouteA No (Discovery) RouteB PROTOCOL B: T3P + Heat (Green, Scalable) Decision2->RouteB Yes (Scale-up) Param1 HATU: Use DMF, monitor for 2h RouteA->Param1 Param2 T3P: Requires 60°C for completion RouteB->Param2

Caption: Decision tree for selecting the optimal coupling reagent based on steric hindrance and scale.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Aniline is too electron-deficient.Switch from HATU to Protocol C (Acid Chloride). Alternatively, use HOAt additive explicitly if using EDC.
Dimerization Self-coupling of acid (rare) or degradation.Ensure Acid is pre-activated before adding the aniline.[2]
Regioisomers (Mass + 1) Acylation of Pyrazole ring.[3]Use DIPEA or 2,6-Lutidine instead of Pyridine. The steric bulk of the base prevents interaction with the pyrazole nitrogen.
Epimerization Over-activation of chiral acid.Switch to T3P at lower temperature (0°C to RT) and extend time, or use COMU with TMP (Collidine).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A mild reagent for the preparation of acid chlorides. Angewandte Chemie International Edition, 8(5), 376-377. Link

  • Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles. Synthesis, 45(12), 1569-1601. Link

Sources

Troubleshooting & Optimization

Troubleshooting regioselectivity in 1-arylpyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Regioselectivity in 1-Arylpyrazole Formation Lead Scientist: Senior Application Specialist

The Diagnostic: Understanding the "1,3 vs. 1,5" Dilemma

In the synthesis of 1-arylpyrazoles, particularly via the condensation of arylhydrazines with 1,3-dicarbonyl equivalents (the Knorr synthesis), the formation of regioisomers is the primary failure mode.[1]

The core conflict arises from a lack of discrimination during the initial nucleophilic attack. The reaction is governed by the interplay between:

  • The Hydrazine: The terminal nitrogen (

    
    , 
    
    
    
    ) is typically more nucleophilic than the internal nitrogen (
    
    
    ,
    
    
    ) due to the latter's resonance delocalization into the aryl ring.
  • The Electrophile: In an unsymmetrical 1,3-diketone, the two carbonyls differ in electrophilicity based on steric bulk and electronic induction of their substituents (

    
     vs 
    
    
    
    ).

The Rule of Thumb:

  • Neutral/Basic Conditions: The harder nucleophile (

    
    ) attacks the harder/more unhindered electrophile (Carbonyl).
    
  • Acidic Conditions: Protonation can activate the less reactive carbonyl or alter the hydrazine's nucleophilic profile, often reversing selectivity.[1]

Visualizing the Bifurcation

The following diagram illustrates the mechanistic divergence that leads to isomeric mixtures.

PyrazoleRegioselectivity Start Reagents: Arylhydrazine + Unsymmetrical 1,3-Diketone Cond_Basic Condition: Neutral/Basic (Kinetic Control) Start->Cond_Basic Cond_Acid Condition: Acidic (Thermodynamic/Activation Control) Start->Cond_Acid Path_A Attack A: NH2 (Terminal) attacks Less Hindered Carbonyl Cond_Basic->Path_A Major Pathway Path_B Attack B: NH (Internal) attacks Less Hindered Carbonyl Cond_Basic->Path_B Minor Pathway Cond_Acid->Path_A Variable Cond_Acid->Path_B Promoted by Sterics/Electronics Inter_A Intermediate: Hydrazone A Path_A->Inter_A Inter_B Intermediate: Hydrazone B Path_B->Inter_B Prod_15 Product: 1,5-Diarylpyrazole (Often Kinetic Product) Inter_A->Prod_15 Prod_13 Product: 1,3-Diarylpyrazole (Often Thermodynamic Product) Inter_B->Prod_13

Figure 1: Mechanistic bifurcation in Knorr Pyrazole Synthesis showing how conditions influence the initial nucleophilic attack.

Protocol Module: Troubleshooting the Knorr Synthesis

If you are observing a 50:50 or 60:40 mixture, standard ethanol reflux protocols are insufficient. Use the following interventions to force regioconvergence.

Intervention A: The "Magic Solvent" Switch (Fluorinated Alcohols)

Standard protic solvents (EtOH, MeOH) often fail to differentiate the transition states of the two pathways. Fluorinated alcohols, specifically 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , have been proven to drastically enhance regioselectivity.

Mechanism: These solvents are strong hydrogen-bond donors (HBD) but poor nucleophiles. They selectively activate the harder carbonyl and stabilize the specific transition state leading to the 1,5-isomer (typically).

Data: Solvent Impact on Regioselectivity (Example: Methylhydrazine + Benzoylacetone)

SolventDielectric ConstantRegioisomer Ratio (1,5 : 1,3)Yield
Ethanol24.558 : 4285%
THF7.565 : 3582%
TFE (Trifluoroethanol) 27.0 92 : 8 94%
HFIP (Hexafluoroisopropanol) 16.7 98 : 2 96%
Protocol 1: HFIP-Directed Synthesis

Use this when you need the 1,5-isomer (where the aryl group of the hydrazine is adjacent to the bulkier group of the diketone).

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration). Note: HFIP is expensive; TFE is a cheaper alternative with slightly lower selectivity.

  • Addition: Add the arylhydrazine (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at 25°C for 2–4 hours. (HFIP accelerates the reaction rate compared to EtOH).

  • Workup: Remove solvent under reduced pressure (recover HFIP for reuse).

  • Purification: The crude residue is often >95% pure. Recrystallize from Ethanol/Heptane if necessary.

Protocol Module: The Enaminone Surrogate Route

If the Knorr synthesis fails to provide selectivity, replace the 1,3-diketone with an Enaminone (


-enaminone). Enaminones are "polarized" equivalents of 1,3-diketones where one carbonyl is replaced by an amine. This creates a massive electronic difference between the two electrophilic sites.
Why it works
  • Site A (Carbonyl): Hard electrophile.

  • Site B (C-N bond): Soft electrophile (Michael acceptor character).

  • Selectivity: The hydrazine

    
     (hard nucleophile) attacks the Carbonyl exclusively. The 
    
    
    
    (soft nucleophile) attacks the Michael position.
Protocol 2: Regio-Controlled Synthesis via Enaminones

Target: 1,3-Diarylpyrazoles (Reversing the typical Knorr selectivity).

  • Enaminone Formation:

    • React your starting ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux for 4-8 hours.

    • Result: Converts

      
       into 
      
      
      
      .
  • Cyclization:

    • Dissolve the isolated enaminone (1.0 equiv) in Ethanol.

    • Add Arylhydrazine hydrochloride (1.1 equiv).

    • Crucial Step: Add catalytic HCl (conc.) or run in acetic acid to promote the transamination-cyclization sequence.

    • Reflux for 2 hours.

  • Outcome: This route strongly favors the 1,3-substituted pyrazole (where the hydrazine aryl group is distal to the original ketone substituent).

Analytical Module: Proving Your Structure

Never rely solely on 1H NMR integration of methyl groups to assign regiochemistry. The chemical shifts are often too similar.

The Self-Validating Analytical Suite
1. 1D NOE (Nuclear Overhauser Effect) - The Gold Standard

This is the most definitive method.

  • Experiment: Irradiate the Ortho-protons of the N-Aryl ring.

  • Observation:

    • 1,5-Isomer: You will see NOE enhancement of the substituent at Position 5 (the group adjacent to the N-Aryl).

    • 1,3-Isomer: You will see NOE enhancement of the Proton at Position 5 (the pyrazole ring proton), not the substituent at Position 3.

2. 13C NMR Chemical Shift (The C4 Rule)

The Carbon-4 (C4) signal is sensitive to the substituent pattern.[2]

  • Rule: In N-arylpyrazoles, the C4 carbon is typically shielded (upfield) by ~2-5 ppm in the 1,5-isomer compared to the 1,3-isomer due to steric compression and twisting of the N-aryl ring out of planarity.

3. 19F NMR (For CF3-containing Pyrazoles)

If synthesizing Celecoxib analogs (trifluoromethyl group involved):

  • 1,5-Isomer (

    
     adjacent to N-Ar):  The 
    
    
    
    signal often appears as a doublet due to through-space coupling with N-Aryl protons (if close enough) or shows distinct solvent shifts compared to the 1,3-isomer.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingTree Problem Problem: Poor Regioselectivity CheckSub Substrate Check: Is it a 1,3-Diketone? Problem->CheckSub Solvent Action: Switch Solvent to HFIP/TFE CheckSub->Solvent Yes Surrogate Action: Convert to Enaminone or Alkynone CheckSub->Surrogate No (or willing to change) Result1 Did Selectivity Improve? Solvent->Result1 Success Protocol Validated Surrogate->Success Result1->Surrogate No Result1->Success Yes (>90:10) Steric Action: Increase Steric Bulk of R-Group (if possible)

Figure 2: Decision logic for optimizing regioselectivity.

Frequently Asked Questions (FAQ)

Q: I am synthesizing a Celecoxib analog (


 group). Which isomer is which? 
A:  In the reaction of 4-hydrazinobenzenesulfonamide with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, the 1,5-diaryl isomer  (Celecoxib) is the major product. The 

group is strongly electron-withdrawing, making the carbonyl adjacent to it less electrophilic (due to hydration in solution) or controlling the enol tautomer such that the hydrazine attacks the non-fluorinated carbonyl first.

Q: Can I separate the isomers if the reaction fails to be selective? A: Yes, but it is difficult.

  • Chromatography: Isomers often have very similar Rf values. Try Toluene/EtOAc gradients rather than Hexane/EtOAc.

  • Crystallization: The 1,5-isomer is usually more sterically crowded and may have a lower melting point or different solubility profile. If one isomer is solid and the other oil, trituration with cold ether is effective.

Q: Why does adding HCl change my ratio? A: Adding HCl protonates the hydrazine, forming the hydrochloride salt. The free base hydrazine has a nucleophilic


. The monoprotonated hydrazine is deactivated. However, acid also catalyzes the enolization of the diketone. Strong acid often favors the thermodynamic product (usually the 1,3-isomer) by allowing equilibration of the intermediate hydrazone.

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.

  • Aggarwal, R., et al. (2013). "Regioselective synthesis of 1-aryl-3,5-bis(het)arylpyrazoles." Journal of Organic Chemistry.

  • Nagarajan, S., et al. (2025).[3][4] "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Technical Guides.

  • Foster, R. S., et al. (2012).[5] "A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles." Organic Letters.

  • Elguero, J., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules.

Sources

Technical Support Center: Optimizing Nitro Reduction of Pyrazolyl-Nitrobenzene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the successful reduction of pyrazolyl-nitrobenzene intermediates, a critical transformation in the synthesis of many pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this reaction. Our focus is on providing practical, field-proven insights to help you achieve high yields, purity, and chemoselectivity in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the nitro reduction of pyrazolyl-nitrobenzene intermediates. Each problem is followed by a systematic approach to diagnosis and resolution.

Problem 1: Incomplete Reaction or Low Conversion

You observe a significant amount of starting material remaining after the expected reaction time, as indicated by TLC or HPLC analysis.

Potential Causes and Solutions:

  • Catalyst Inactivity or Insufficient Loading:

    • Cause: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may have lost activity due to improper storage or handling. The catalyst loading might also be too low for the specific substrate.[1]

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). For catalytic hydrogenation, ensure the catalyst is properly wetted and suspended in the solvent before introducing hydrogen.

  • Poor Solubility of the Starting Material:

    • Cause: The pyrazolyl-nitrobenzene intermediate may not be sufficiently soluble in the chosen solvent, limiting its contact with the catalyst or reducing agent.[1]

    • Solution: Select a solvent or solvent system in which the starting material is fully soluble at the reaction temperature. Protic co-solvents like ethanol or acetic acid can often improve solubility and aid in hydrogenation reactions.[1] Common solvents for these reductions include ethanol, ethyl acetate, THF, and methanol.

  • Insufficient Hydrogen Pressure or Inefficient Hydrogen Donor:

    • Cause: For catalytic hydrogenations, atmospheric pressure may not be sufficient for challenging substrates. In transfer hydrogenations, the hydrogen donor (e.g., formic acid, ammonium formate, hydrazine hydrate) may not be decomposing efficiently to provide hydrogen.

    • Solution: If using a Parr shaker or autoclave, increase the hydrogen pressure. For transfer hydrogenation, ensure the reaction conditions (e.g., temperature) are optimal for the decomposition of the hydrogen donor.

  • Reaction Temperature is Too Low:

    • Cause: While many nitro reductions proceed at room temperature, some substrates require thermal energy to overcome the activation barrier.[1]

    • Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures can sometimes lead to an increase in side products.[1]

Problem 2: Formation of Undesired Byproducts (e.g., Hydroxylamines, Nitroso, Azoxy Compounds)

Your reaction mixture shows the presence of intermediates such as hydroxylamines, nitroso, or azoxy compounds, indicating incomplete reduction.

Potential Causes and Solutions:

  • Insufficient Reducing Agent or Hydrogen:

    • Cause: The stepwise nature of nitro group reduction can lead to the accumulation of intermediates if the reducing agent is depleted before the reaction goes to completion.

    • Solution: Ensure a sufficient excess of the reducing agent is used to drive the reaction to the desired amine and reduce any intermediates.[1] For catalytic hydrogenation, ensure a continuous supply of hydrogen.

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction conditions (temperature, pressure, solvent) may favor the formation and stabilization of intermediates.

    • Solution: Modify the reaction parameters. For example, in some cases, a change in solvent or an increase in temperature can facilitate the reduction of stubborn intermediates.

  • Catalyst Poisoning:

    • Cause: The pyrazole ring itself or impurities in the starting material could potentially poison the catalyst surface, hindering the final reduction steps.

    • Solution: Purify the starting material to remove any potential catalyst poisons. Consider using a different type of catalyst that may be more robust to poisoning.

Problem 3: Lack of Chemoselectivity - Reduction of Other Functional Groups

Other reducible functional groups on your pyrazolyl-nitrobenzene scaffold are being reduced along with the nitro group.

Potential Causes and Solutions:

  • Inappropriate Choice of Reducing Agent:

    • Cause: Catalytic hydrogenation with powerful catalysts like Pd/C can reduce a wide variety of functional groups, including alkenes, alkynes, nitriles, and carbonyls, and can also cause dehalogenation.[2][3]

    • Solution: Choose a more chemoselective reducing agent. Metal/acid systems like Fe/HCl or Fe/NH4Cl are known for their excellent chemoselectivity for the nitro group in the presence of other reducible functionalities.[2][3] Tin(II) chloride (SnCl2) is also a mild and selective option.[3]

  • Overly Harsh Reaction Conditions:

    • Cause: High temperatures or pressures can lead to the reduction of less reactive functional groups.

    • Solution: Optimize the reaction conditions to be as mild as possible while still achieving complete reduction of the nitro group.

Frequently Asked Questions (FAQs)

Q1: Which reduction method is best for my pyrazolyl-nitrobenzene intermediate?

The optimal method depends on the other functional groups present in your molecule.

  • For substrates with sensitive functional groups (halogens, carbonyls, esters, nitriles): Metal/acid reductions (e.g., Fe/NH4Cl in EtOH/H2O) or SnCl2 are often the preferred choice due to their high chemoselectivity.[2][3]

  • For substrates without other easily reducible groups: Catalytic hydrogenation with Pd/C is a clean and efficient method, with water being the only byproduct.[2]

  • For a "greener" alternative to traditional hydrogenation: Catalytic transfer hydrogenation using formic acid as a hydrogen source is an excellent option.[4][5]

Q2: How do I choose the right catalyst for catalytic hydrogenation?

  • Pd/C (Palladium on carbon): This is the most common and versatile catalyst for nitro group reduction.[3] However, it can also reduce other functional groups and cause dehalogenation.

  • Raney Nickel: This is a good alternative to Pd/C when you want to avoid dehalogenation of aromatic chlorides, bromides, and iodides.[3]

  • Pt/C (Platinum on carbon): This catalyst can also be effective, and in some cases, may offer different selectivity compared to Pd/C.

Q3: What are the key safety considerations for these reactions?

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources in the vicinity. Some catalysts, like Raney Nickel, can be pyrophoric and must be handled with care.[2] Nitro reductions are often highly exothermic and require careful monitoring and control of the reaction temperature to prevent thermal runaways.[6]

  • Metal/Acid Reductions: These reactions can also be exothermic. The use of strong acids requires appropriate personal protective equipment (PPE).

  • Sodium Dithionite: This reagent can decompose upon storage and should be used fresh.[1] It is a strong reducing agent that reacts with oxidants and can spontaneously ignite on contact with water or moist air.[7] Handle in a well-ventilated area and avoid contact with combustible materials.[7]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the disappearance of the starting material and the appearance of the product. In-situ monitoring techniques like FTIR spectroscopy can also provide real-time kinetic data.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is suitable for pyrazolyl-nitrobenzene intermediates that do not contain other easily reducible functional groups.

Materials:

  • Pyrazolyl-nitrobenzene intermediate (1.0 eq)

  • 10% Palladium on carbon (5-10 mol% Pd)

  • Solvent (e.g., Ethanol, Ethyl Acetate, THF)

  • Hydrogen gas source (balloon or Parr hydrogenator)

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitro compound in an appropriate solvent.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified further if necessary.

Protocol 2: Transfer Hydrogenation using Formic Acid

This method offers a safer alternative to using hydrogen gas and is often highly selective.

Materials:

  • Pyrazolyl-nitrobenzene intermediate (1.0 eq)

  • Catalyst (e.g., Pd/C, Fe@N-C)[4]

  • Formic acid (excess)

  • Solvent (e.g., THF/Water)

Procedure:

  • To a solution of the nitro compound in the chosen solvent, add the catalyst.

  • Add formic acid to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir until the starting material is consumed (monitored by TLC).[9][10]

  • After cooling to room temperature, filter the mixture to remove the catalyst.

  • Work-up the reaction mixture, which may involve neutralization and extraction, to isolate the desired amine.

Protocol 3: Metal/Acid Reduction using Iron and Ammonium Chloride

This is a classic, cost-effective, and highly chemoselective method.

Materials:

  • Pyrazolyl-nitrobenzene intermediate (1.0 eq)

  • Iron powder (excess, e.g., 10 eq)

  • Ammonium chloride (excess, e.g., 10 eq)

  • Solvent system (e.g., Ethanol/Water 4:1)

Procedure:

  • To a solution of the nitro compound in the EtOH/H2O mixture, add the iron powder and ammonium chloride.[11]

  • Heat the resulting mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • After completion, cool the reaction mixture and filter it through Celite to remove the iron salts.

  • Concentrate the filtrate and perform a suitable work-up, which may include extraction with an organic solvent, to isolate the product.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Pyrazolyl-Nitrobenzene Intermediates

FeatureCatalytic Hydrogenation (Pd/C)Transfer Hydrogenation (Formic Acid)Metal/Acid Reduction (Fe/NH4Cl)
Reagents H₂ gas, Pd/C catalystFormic acid, catalyst (e.g., Pd/C, Fe-based)Fe powder, NH₄Cl
Byproducts WaterCO₂, WaterIron salts
Chemoselectivity Moderate (can reduce other groups)[2]Generally highExcellent[2]
Conditions Mild temperature and pressureElevated temperatureReflux
Workup Catalyst filtrationCatalyst filtration, neutralizationFiltration of metal salts, extraction
Safety Flammable H₂ gas, pyrophoric catalysts[2]Avoids H₂ gas, but uses corrosive acidExothermic, corrosive acids
Cost Precious metal catalyst can be expensive[2]Reagents are generally inexpensiveReagents are very inexpensive[2]

Visualizations

Troubleshooting_Workflow Start Nitro Reduction Issue Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Byproducts Byproduct Formation? Incomplete_Reaction->Byproducts No Check_Catalyst Check Catalyst Activity & Loading Incomplete_Reaction->Check_Catalyst Yes Chemoselectivity_Issue Lack of Chemoselectivity? Byproducts->Chemoselectivity_Issue No Increase_Reductant Increase Reducing Agent Stoichiometry Byproducts->Increase_Reductant Yes Change_Reagent Switch to Chemoselective Reagent (e.g., Fe/NH4Cl, SnCl2) Chemoselectivity_Issue->Change_Reagent Yes Check_Solubility Improve Substrate Solubility Check_Catalyst->Check_Solubility Increase_Pressure_Temp Increase H2 Pressure or Temperature Check_Solubility->Increase_Pressure_Temp Optimize_Conditions Optimize Reaction Conditions (T, P, Solvent) Increase_Reductant->Optimize_Conditions Check_Purity Check Starting Material Purity Optimize_Conditions->Check_Purity Milder_Conditions Use Milder Reaction Conditions Change_Reagent->Milder_Conditions

Caption: A troubleshooting workflow for common issues in nitro reduction.

Nitro_Reduction_Pathway Nitro Ar-NO2 (Nitro Compound) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Ar-N(O)=N-Ar (Azoxy Byproduct) Nitroso->Azoxy + Ar-NHOH - H2O Amine Ar-NH2 (Desired Amine) Hydroxylamine->Amine +2e-, +2H+ Azo Ar-N=N-Ar (Azo Byproduct) Azoxy->Azo +2e-, +2H+ Azo->Amine +4e-, +4H+

Caption: General pathway for nitro group reduction showing key intermediates and potential side products.

References

  • Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Journal of Synthetic Chemistry. Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe).
  • Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • Benchchem.
  • RSC Publishing. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • Scilit. Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • Benchchem. Challenges in the selective reduction of the nitro group.
  • ResearchGate. Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • Common Organic Chemistry. Nitro Reduction - Common Conditions.
  • YouTube. Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
  • RSC Publishing. Biomass-derived Fe-NC hybrid for hydrogenation with formic acid: control of Fe-based nanoparticle distribution.
  • ResearchGate.
  • PMC.
  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite.
  • American Chemical Society.
  • ChemicalBook.
  • Mettler Toledo.
  • NIH.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Wikipedia. Reduction of nitro compounds.
  • ACS Publications.
  • Catalyst-Trap Microreactor for Hydrogenation of a Pharmaceutical Intermedi
  • Mettler Toledo.
  • ResearchG
  • ChemRxiv.
  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • Durham Tech.
  • Organic Chemistry Portal. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Organic Process Research & Development.
  • ResearchGate.
  • PMC.
  • Carl ROTH.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Nitro Reduction.
  • The Journal of Organic Chemistry.
  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Reddit.
  • ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets.
  • Benchchem. selective reduction of nitro group without affecting other functional groups.
  • ResearchGate.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Reddit. my nitro refuses to be reduced.

Sources

Purification methods for 3-methoxy-5-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-methoxy-5-(1H-pyrazol-1-yl)aniline

Executive Summary & Compound Profile

Target Molecule: this compound Chemical Class: Electron-rich N-heterocyclic aniline. Key Properties:

  • Basicity: Contains two basic centers (aniline -NH₂ and pyrazole N2). The pyrazole nitrogen (pKa ~2.5) and aniline nitrogen (pKa ~4.0) make the compound prone to streaking on acidic silica.

  • Solubility: Moderate lipophilicity due to the methoxy group; generally soluble in DCM, EtOAc, DMSO, and alcohols. Low solubility in water/alkanes.

  • Stability: The aniline moiety is susceptible to oxidation (browning) upon prolonged air exposure or in solution.

This guide addresses the three most common purification bottlenecks: silica tailing , palladium residue (from cross-coupling synthesis), and regioisomer separation .

Decision Matrix: Choosing Your Purification Strategy

Before starting, determine your primary impurity profile using the decision tree below.

PurificationStrategy Start Crude this compound CheckPurity Analyze Purity (LCMS/NMR) Start->CheckPurity PdCheck Synthesis used Pd/Cu? CheckPurity->PdCheck Scavenge Step 1: Metal Scavenging (SiliaMetS® Thiol or Carbon) PdCheck->Scavenge Yes MajorImpurity Primary Impurity Type? PdCheck->MajorImpurity No Scavenge->MajorImpurity Tailing Baseline Tailing/Streaking MajorImpurity->Tailing Basicity Issues Isomers Regioisomers (N1 vs N2) MajorImpurity->Isomers Close Rf Colored Oxidation/Color (Brown/Red) MajorImpurity->Colored Tars MethodA Method A: Amine-Modified Silica (DCM:MeOH + NH3) Tailing->MethodA MethodB Method B: Recrystallization (EtOH/Water or EtOAc/Heptane) Isomers->MethodB MethodC Method C: Salt Formation (HCl or Fumarate) Colored->MethodC

Figure 1: Strategic workflow for selecting the optimal purification method based on crude profile.

Troubleshooting & Protocols (Q&A Format)

Issue 1: "My compound streaks/tails badly on silica gel columns, ruining separation."

Diagnosis: The basic nitrogens in the pyrazole and aniline interact strongly with the acidic silanols on standard silica gel, causing peak broadening.

Solution: Amine-Modified Mobile Phase You must neutralize the silica surface. Do not use standard EtOAc/Hexane without modification.

Protocol (Method A):

  • Pre-treatment: Slurry your silica gel in the starting mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Mobile Phase: Use a gradient of DCM : MeOH (99:1 to 95:5) containing 0.5% NH₄OH (aq) or 1% TEA .

    • Note: DCM/MeOH is superior to EtOAc/Hexane for solubilizing the polar amino-pyrazole core while maintaining resolution.

  • Loading: Load the crude as a liquid injection in minimal DCM. Avoid dry-loading on unmodified silica.

Solvent SystemAdditiveSuitability
EtOAc / HexaneNonePoor (Severe tailing)
DCM / MeOH1% Et₃NExcellent (Sharp peaks)
DCM / MeOH0.5% NH₄OHGood (Best for MS compatibility)

Expert Tip: If you are isolating for biological assay, avoid TEA as it is difficult to remove completely. Use NH₄OH or switch to neutral alumina (Grade III).

Issue 2: "I used a Buchwald coupling, and the product is grey/black. How do I remove Palladium?"

Diagnosis: Pyrazoles are excellent ligands for Palladium. Standard chromatography often fails to reduce Pd levels below 50 ppm [1].

Solution: Chelation Scavenging Do not rely on crystallization alone, as Pd can occlude within the crystal lattice.

Protocol (Scavenging):

  • Dissolution: Dissolve crude (post-workup) in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 equiv relative to Pd loading, or 10-20 wt% of crude mass).

  • Incubation: Stir at 50°C for 4 hours . (Room temperature is often insufficient for pyrazole-Pd complexes).

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite.

  • Verification: Check color (should be pale yellow/off-white) and run ICP-MS if required.

Issue 3: "I have a close-eluting impurity (likely a regioisomer or starting material)."

Diagnosis: If synthesized via hydrazine condensation, the 3-(1H-pyrazol-1-yl) and 5-(1H-pyrazol-1-yl) isomers may co-exist. If via coupling, unreacted 3-bromo-5-methoxyaniline may persist.

Solution: Selective Crystallization The 3,5-disubstituted aniline core often crystallizes well from alcoholic solvents, rejecting minor isomers.

Protocol (Method B - Recrystallization):

  • Solvent Choice: Ethanol/Water or Toluene/Heptane .

  • Procedure:

    • Dissolve 1 g of crude in 5 mL boiling Ethanol (absolute).

    • Slowly add water (approx. 1-2 mL) dropwise until persistent turbidity is just observed.

    • Add 1-2 drops of Ethanol to clear the solution.

    • Allow to cool slowly to RT, then to 4°C.

  • Outcome: The symmetrical nature of the target often favors crystallization over the more soluble impurities.

Warning: Avoid Chlorinated solvents for crystallization; the solubility is often too high to get good recovery.

Issue 4: "The product is an oil/gum and won't solidify."

Diagnosis: Trace solvents or oxidation products (azo-dimers) act as plasticizers.

Solution: Salt Formation (HCl Salt) Converting the aniline to a hydrochloride salt often yields a stable, crystalline solid that rejects organic impurities.

Protocol (Method C):

  • Dissolve the oil in Et₂O or 1,4-Dioxane .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

  • A white precipitate should form immediately.

  • Filter and wash with Et₂O.

    • Note: The mono-HCl salt usually forms at the aniline nitrogen (most basic).

Analytical Verification

Ensure you validate the purified material using these specific markers:

  • ¹H NMR (DMSO-d₆):

    • Methoxy: Singlet ~3.8 ppm (3H).[1]

    • Pyrazole: Doublet ~8.4 ppm (1H, d, J=2.5 Hz, H-2' of pyrazole), Doublet ~7.7 ppm (1H, d, J=1.5 Hz), Triplet/dd ~6.5 ppm (1H).

    • Aniline: Broad singlet ~5.5 ppm (2H, exchangeable with D₂O).

  • TLC (DCM:MeOH 95:5):

    • Product Rf ≈ 0.4 (UV active, turns red/orange with p-Anisaldehyde stain).

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi - Chemistry Today, 36(2). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21669713, 3-(1H-pyrazol-1-yl)aniline.[2] Link

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 14(1), 192–197. Link

Sources

Removing copper catalyst residues from pyrazole coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Copper Catalyst Removal in Pyrazole Synthesis

Ticket ID: #CU-PYZ-001 Topic: Decontamination of Copper Residues from N-Heterocyclic Coupling Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

Why is this challenging? Unlike standard Ullmann or Chan-Lam couplings involving simple aryl amines, pyrazole-based products function as potent bidentate or monodentate ligands themselves. The


 nitrogen in the pyrazole ring possesses a lone pair that coordinates strongly with Cu(I) and Cu(II) species.

The "Ligand Competition" Problem: Effective purification is not just about "washing"; it is a thermodynamic battle. You are attempting to break a Product-Copper complex by introducing a Scavenger-Copper interaction.



To drive this equilibrium to the right, the scavenger must have a significantly higher formation constant (

) than your pyrazole product, or you must alter the conditions (pH, solvent) to weaken the Product-Copper bond.

Module 1: Diagnostic Protocols

How do I confirm copper contamination before proceeding?

Q: My product looks white, but I suspect contamination. How can I be sure? A: Visual inspection is unreliable for low-ppm contamination. Pyrazole-Copper complexes often appear pale blue or green, but can be masked by other chromophores.

Tier 1 Check (Qualitative): Dissolve 5 mg of product in 1 mL of THF. Add 2 drops of concentrated aqueous ammonia or sodium sulfide (


) solution.
  • Ammonia: Deep blue color indicates Cu(II).

  • Sulfide: Dark brown/black precipitate indicates Cu (highly sensitive).

Tier 2 Check (Quantitative): ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard.

  • Target Limit: For oral drugs, ICH Q3D guidelines typically set the Permitted Daily Exposure (PDE) for Copper (Class 3) at 3000 µ g/day . However, for API intermediates, aim for <20 ppm to prevent poisoning of downstream catalysts (e.g., Pd in Suzuki couplings).

Module 2: Aqueous Workup Solutions (Liquid-Liquid Extraction)

For crude mixtures where the product is water-insoluble.

Q: Standard brine washes aren't working. What is the "Gold Standard" wash for pyrazoles? A: Simple brine/water washes are ineffective because the Cu-Pyrazole complex is lipophilic. You must use a Chelation Wash .

Protocol A: The Ammonium Hydroxide/Chloride Buffer (Basic)

Best for: Acid-sensitive pyrazoles.

  • Preparation: Mix 9:1 (v/v) saturated aqueous

    
     and concentrated 
    
    
    
    . This creates a buffer (~pH 9-10) with high ammonia concentration.
  • Mechanism: Ammonia displaces the pyrazole ligand, forming the water-soluble

    
     complex (deep blue).
    
  • Execution: Wash the organic layer (EtOAc or DCM) 3 times.

    • Endpoint: The aqueous layer must remain colorless.

  • Critical Step: Follow with a dilute acid wash (0.5 M HCl) if your product is not basic, to remove residual ammonia.

Protocol B: The EDTA Wash (Neutral/Slightly Acidic)

Best for: Stubborn Cu complexes where ammonia fails.

  • Preparation: Prepare a 0.1 M Disodium EDTA solution. Adjust pH to 7–8 with NaOH.

  • Mechanism: EDTA is a hexadentate ligand with a massive

    
     for Cu (
    
    
    
    ), usually outcompeting pyrazoles.
  • Execution: Stir the organic layer vigorously with the EDTA solution for 30–60 minutes . Simple shaking in a funnel is often insufficient due to slow kinetics of ligand exchange.

Module 3: Solid-Phase Scavengers

For high-value intermediates or when aqueous workup causes emulsions.

Q: Which scavenger resin is best for pyrazoles? A: Not all scavengers are equal. For nitrogen-containing heterocycles, Thiol (SH) and Thiourea functionalized silicas are superior to diamine scavengers, which may interact with your product.

Scavenger Selection Guide
Scavenger TypeFunctional GroupSpecificityCompatibility
Si-Thiol PropylthiolHigh affinity for Cu(I) & Cu(II)Universal; best for Pd/Cu removal.
Si-TMT TrimercaptotriazineExtremely high affinity; robustStable in strong acids/bases.
Si-Diamine EthylenediamineGood for Cu, but lower

Avoid if product is acidic.
Activated Carbon N/ANon-specific adsorptionCheap, but yield loss risk is high.
Protocol C: Batch Scavenging
  • Loading: Add 3–5 equivalents of Si-Thiol or Si-TMT (relative to expected Cu mass, not catalyst loading).

  • Solvent: Dissolve product in THF, EtOAc, or MeOH. Avoid coordinating solvents like DMF/DMSO if possible, as they compete with the scavenger.

  • Temperature: Heat to 40–50°C . Heat promotes ligand exchange kinetics.

  • Time: Stir for 4–12 hours.

  • Filtration: Filter through a 0.45 µm pad (Celite or PTFE) to remove the resin.

Module 4: Visualization & Decision Logic

Figure 1: Workflow for Selecting the Optimal Copper Removal Strategy

CopperRemoval Start Start: Crude Reaction Mixture CheckSolubility Is Product Water Soluble? Start->CheckSolubility YesSoluble Yes: Water Soluble CheckSolubility->YesSoluble NoSoluble No: Organic Soluble CheckSolubility->NoSoluble ResinTreatment Solid Phase Extraction (Si-Thiol or Si-TMT) YesSoluble->ResinTreatment Dialysis Dialysis against EDTA YesSoluble->Dialysis CheckColor Check Color / ICP-MS ResinTreatment->CheckColor Dialysis->CheckColor WashStep Liquid-Liquid Extraction NoSoluble->WashStep ChoiceWash Select Wash Solution WashStep->ChoiceWash Ammonia 10% NH4OH / NH4Cl (For Acid Sensitive) ChoiceWash->Ammonia EDTA 0.1M EDTA (pH 7-8) (For Strong Chelators) ChoiceWash->EDTA AcidWash 1M HCl Wash (If Product is Stable) ChoiceWash->AcidWash Ammonia->CheckColor EDTA->CheckColor AcidWash->CheckColor Success Purified Product (<20 ppm Cu) CheckColor->Success Pass Fail Residual Cu Detected CheckColor->Fail Fail Recryst Recrystallization with N-Acetylcysteine Fail->Recryst Recryst->Success

Caption: Decision tree for selecting copper removal methods based on product solubility and stability.

Module 5: Troubleshooting Specific Scenarios

Q: I used EDTA, but my product is still green. Why? A: This suggests your pyrazole product has a higher affinity for Copper than EDTA under the wash conditions, or the kinetics are too slow.

  • Fix 1 (Kinetic): Increase temperature of the wash to 40°C and stir vigorously (do not just shake) for 2 hours.

  • Fix 2 (Thermodynamic): Use Sodium Diethyldithiocarbamate (0.5% w/v) in the aqueous wash. This forms a brown Cu-complex that is much more stable than the Pyrazole-Cu complex. Warning: The Cu-DTC complex is slightly soluble in organics; you must wash repeatedly with water afterwards to remove it.

Q: The scavenger resin turned blue, but the filtrate is also still blue. A: Saturation has occurred.

  • Fix: You underestimated the residual copper load. Filter off the spent resin and treat with a fresh batch of resin. Do not just add more resin to the existing soup, as equilibrium re-establishment is slower.

Q: Can I use crystallization to clean this up? A: Yes, but standard crystallization often co-precipitates the metal.

  • The "Spike" Trick: Add 5-10 mol% of N-Acetylcysteine or Thiourea to the crystallization solvent (e.g., Ethanol/Water). These small molecules keep the Copper in solution (mother liquor) while your product crystallizes out.

References

  • ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[1] Guideline for Elemental Impurities. Link

  • Removal of Copper Residues from Organic Reaction Mixtures . BenchChem Technical Support. (2025).[2][3] Overview of chelation and scavenging methods. Link

  • Metal Scavengers for Organic Purification . Biotage Application Notes. Detailed comparison of Si-Thiol and Si-TMT. Link

  • Practical Methods for the Removal of Copper Catalysts . Journal of Organic Chemistry. Discussion on EDTA and ammonia washes. Link

  • Purification of Cu-Click Reactions . ResearchGate Discussions. Community-validated protocols for Cu removal.[2] Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-methoxy-5-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-methoxy-5-(1H-pyrazol-1-yl)aniline . This document is structured to assist medicinal chemists and analytical scientists in the rigorous structural validation of this building block, specifically distinguishing it from common regioisomeric impurities and optimizing solvent selection for library production.

Product Type: Heterocyclic Building Block / Kinase Inhibitor Intermediate CAS Registry Number: (Analogous structure class, specific CAS verification recommended per batch) Molecular Formula: C₁₀H₁₁N₃O

Executive Summary: The Analytical Challenge

In drug discovery, particularly for kinase inhibitors, the This compound scaffold is a critical "hinge-binding" mimic. The primary analytical challenge lies in confirming the regiochemistry of the pyrazole attachment (N1-linked vs. C3-linked) and ensuring the purity of the aniline handle for subsequent coupling.

This guide compares the spectral performance of the target compound against its most common synthetic impurity (the C-linked isomer) and evaluates solvent systems to maximize resolution.

Structural Assignment & Chemical Shift Logic

The molecule consists of three distinct spin systems: the 1,3,5-trisubstituted benzene ring , the N-linked pyrazole ring , and the labile aniline protons .

Theoretical vs. Expected Shifts (DMSO-d₆)

Note: Values are representative of high-purity samples at 400 MHz.

MoietyProton LabelMultiplicityShift (δ ppm)Coupling (J Hz)Structural Insight
Pyrazole H-5' Doublet (d)8.35 - 8.45 J ≈ 2.5Diagnostic Peak: Highly deshielded due to adjacent N1 and anisotropy. Confirms N-linkage.
Pyrazole H-3' Doublet (d)7.65 - 7.75J ≈ 1.8Meta-like coupling to H-5' across the ring.
Benzene H-2 Triplet (t)6.90 - 7.00J ≈ 2.0Located between Pyrazole and OMe. Most deshielded aromatic proton.
Benzene H-4 Triplet (t)6.60 - 6.70J ≈ 2.0Located between Pyrazole and NH₂.
Pyrazole H-4' DD / Triplet6.45 - 6.55J ≈ 2.5, 1.8Characteristic upfield pyrazole proton.
Benzene H-6 Triplet (t)6.20 - 6.30J ≈ 2.0Most shielded aromatic proton (ortho to NH₂ and OMe).
Amine -NH₂ Broad Singlet5.20 - 5.40N/AExchangeable. Sharpens in dry DMSO; disappears with D₂O shake.
Methoxy -OCH₃ Singlet (s)3.75 - 3.80N/AIntegral reference (3H).

Comparative Guide: Product vs. Alternatives

Scenario A: Regioisomer Differentiation (The "Purity" Check)

A common synthetic route involves the coupling of 3-methoxy-5-bromoaniline with pyrazole. This can yield the target N1-isomer (desired) or the C3-isomer (impurity/alternative).

FeatureTarget Product (N1-Linked) Alternative Isomer (C3-Linked) Analytical Verdict
Connectivity Pyrazole Nitrogen attached to PhenylPyrazole Carbon attached to PhenylN1-link is critical for metabolic stability.
Py-H5 Signal ~8.4 ppm (Doublet) ~7.6 - 7.8 ppm (Broad/Multiplet)Target has a distinct downfield shift.
Py-NH Signal Absent (N is substituted)Present (Broad, >12 ppm)Presence of broad NH >12 ppm indicates Isomer contamination.
Symmetry Distinct H3', H4', H5' signalsOnly H4', H5' signals visibleCount the pyrazole protons (3 vs 2).
Scenario B: Solvent Selection (The "Resolution" Check)

Choosing the right solvent is paramount for resolving the aromatic region, which is crowded in this scaffold.

ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative) Recommendation
NH₂ Visibility Excellent. Distinct broad singlet ~5.3 ppm.Poor. Often broad/flat ~3.5-4.0 ppm, overlaps with OMe.Use DMSO for confirming amine functionality.
Peak Separation High. Polarizability separates Py-H5 from Ar-H.Moderate. Py-H5 often shifts upfield, risking overlap with Ar-H.DMSO provides the "cleanest" aromatic window.
Solubility High. Dissolves polar aniline readily.Medium. May require sonication.DMSO is preferred for concentrated stock solutions.

Visualizing the Structural Logic

The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure based on the data above.

NMR_Assignment_Logic Start Crude Sample Spectrum Check_NH Check > 12.0 ppm Region Start->Check_NH Is_NH_Present Broad Singlet > 12 ppm? Check_NH->Is_NH_Present C_Linked Isomer Identified: C-Linked (1H-pyrazol-3-yl) Is_NH_Present->C_Linked Yes N_Linked_Path Proceed to Aromatic Region Is_NH_Present->N_Linked_Path No Check_H5 Identify Pyrazole H5' (Most Downfield Aromatic) N_Linked_Path->Check_H5 H5_Shift Shift Position? Check_H5->H5_Shift Target_Confirmed CONFIRMED TARGET: N-Linked (1H-pyrazol-1-yl) H5' @ ~8.4 ppm H5_Shift->Target_Confirmed > 8.2 ppm Ambiguous Ambiguous/Degraded H5' < 8.0 ppm H5_Shift->Ambiguous < 8.0 ppm Coupling_Check Verify Coupling: Py-H4' (t) vs Py-H3'/H5' (d) Target_Confirmed->Coupling_Check

Caption: Logical workflow for distinguishing the N-linked target from C-linked isomers using key spectral markers.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.

Step 1: Sample Preparation[4]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? As established in the comparative guide, DMSO ensures the separation of the NH₂ protons from the methoxy signal and prevents aggregation.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Do not heat above 40°C to avoid accelerating H/D exchange of the amine.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).

  • Scans (NS): 16 (sufficient for >5 mg). Increase to 64 if <2 mg.

  • Relaxation Delay (D1): 2.0 seconds .

    • Reasoning: The aromatic protons and methoxy group have moderate T1 times. A 1-second delay is often insufficient for quantitative integration of the isolated aromatic protons.

  • Spectral Width: -2 to 14 ppm (to catch any potential carboxylic acid or pyrazole-NH impurities).

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the broad NH₂ peak.

  • Integration:

    • Calibrate the Methoxy Singlet (~3.8 ppm) to 3.00 .

    • Validate purity by integrating the Pyrazole H5' (~8.4 ppm) . It must integrate to 1.00 ± 0.05 .

    • Self-Validation Check: If the H5' integral is < 0.90 relative to OMe, check for residual solvent (MeOH/EtOAc) overlapping with OMe or presence of unreacted aniline precursor.

References

  • Elguero, J. et al. "Proton NMR spectra of N-substituted pyrazoles." Journal of the Chemical Society, Perkin Transactions 2.

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Heterocycles." University of Wisconsin-Madison Chemistry.

  • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Standard reference for substituent additivity rules).
  • PubChem Compound Summary. "3-methoxy-5-nitroaniline (Precursor Data)."

Comparative Guide: Characteristic IR Bands for Pyrazole vs. Amine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, distinguishing between heteroaromatic nitrogen species (like pyrazoles) and aliphatic/aromatic amines is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) is definitive for backbone structure, Infrared (IR) Spectroscopy provides critical, rapid insight into the solid-state environment and hydrogen-bonding network of the molecule.

The core distinction lies in the N-H stretching region (3100–3500 cm⁻¹) .[1] While amines typically present sharp, well-defined bands in the high-frequency region (>3300 cm⁻¹), unsubstituted pyrazoles in the solid state exhibit broad, redshifted bands (often <3200 cm⁻¹) due to extensive intermolecular hydrogen bonding (dimer/oligomer formation). This guide details the spectral fingerprints required to confidently differentiate these moieties.

Mechanistic Basis of Spectral Differences

To interpret the spectra accurately, one must understand the vibrational physics driving the signal.

The Pyrazole "Breathing" and H-Bonding

Pyrazoles are 5-membered heteroaromatic rings containing two adjacent nitrogen atoms (


 pyrrole-like, 

pyridine-like).[2]
  • Oligomerization: In the solid state, pyrazoles form cyclic dimers or linear trimers/catemers via intermolecular hydrogen bonds between the acidic

    
     and the basic 
    
    
    
    of a neighboring ring.
  • Spectral Consequence: This strong H-bonding weakens the N-H bond constant, causing a significant redshift (lowering of frequency) and broadening of the absorption band, often overlapping with C-H stretching modes.

Amine Vibrational Modes

Amines (Primary


, Secondary 

) lack the rigid donor-acceptor geometry required for the cyclic dimerization seen in pyrazoles.
  • Primary Amines: Exhibit coupled vibrations—asymmetric and symmetric stretching—resulting in a characteristic "doublet."

  • Secondary Amines: Exhibit a single N-H bond vibration.[1][3]

  • Spectral Consequence: These bands remain sharper and at higher frequencies compared to solid-state pyrazoles.

Comparative Spectral Data

The following table synthesizes characteristic wavenumbers for identifying these functional groups. Note that values may shift based on electronic effects of substituents.[4]

Table 1: Characteristic IR Wavenumbers ( )
Vibrational ModePrimary Amine (

)
Secondary Amine (

)
Pyrazole (Unsubstituted Ring)
N-H Stretch 3300–3500 (Doublet)(Sharp, Medium intensity)3300–3500 (Singlet)(Sharp, Weak intensity)2800–3200 (Broad/Multiplet)(Strong, overlaps C-H)
Ring/Scissor 1580–1650 (N-H Scissoring)Usually Absent1490–1590 (Ring Breathing/Stretching)
C-N Stretch 1000–1300 (Aliphatic/Aromatic dependent)1100–1350 1380–1420 (Heteroaromatic C-N/N-N)
Out-of-Plane (Wag) 650–900 (Broad "hump")650–900 ~600–750 (Ring Deformation)

Critical Note: In dilute solution (non-H-bonded), pyrazole N-H stretches shift upward to ~3480 cm⁻¹, appearing similar to amines. Solid-state analysis (ATR/KBr) is required for the distinction described above.

Diagnostic Logic Pathway

Use the following decision tree to classify an unknown nitrogen-containing sample based on its IR spectrum.

G Start Analyze 3200-3500 cm⁻¹ Region CheckBandShape Band Shape & Multiplicity? Start->CheckBandShape Doublet Sharp Doublet (~3400 & ~3300 cm⁻¹) CheckBandShape->Doublet Two Peaks Singlet Single Sharp Band (>3300 cm⁻¹) CheckBandShape->Singlet One Peak Broad Broad/Diffuse Band (<3200 cm⁻¹) CheckBandShape->Broad Broad/Redshifted CheckScissor Check 1600 cm⁻¹ Region Doublet->CheckScissor SecAmine Secondary Amine Singlet->SecAmine CheckFingerprint Check Fingerprint (1300-1500 cm⁻¹) Broad->CheckFingerprint PrimAmine Primary Amine (Confirmed by Scissoring ~1600) CheckScissor->PrimAmine Band Present Pyrazole Pyrazole Moiety (Confirmed by Ring Modes) CheckFingerprint->Pyrazole Ring Breathing Modes

Figure 1: Spectral identification logic flow for distinguishing amine and pyrazole functionalities.

Experimental Protocol: Solid-State Validation

To reliably observe the characteristic "broad" pyrazole band, the sample must remain in its crystalline or amorphous solid form where H-bonds are intact.

Methodology: Attenuated Total Reflectance (ATR)

ATR is preferred over KBr pellets to avoid moisture uptake (which adds O-H bands) and pressure-induced amorphization.

Reagents & Equipment:

  • FT-IR Spectrometer (e.g., with Diamond or ZnSe crystal).

  • Solvent: Isopropanol (for cleaning).

  • Reference Standards: Pyrazole (CAS 288-13-1) and Aniline (CAS 62-53-3) for calibration.

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the ATR crystal with isopropanol and ensure the background energy curve is nominal.

  • Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of the solid analyte onto the crystal center.

  • Compression: Apply pressure using the anvil clamp.

    • Note: Ensure consistent pressure. Variable pressure can alter band intensity but generally not position.

  • Acquisition: Scan the sample (32–64 scans).

  • Post-Processing: Apply ATR correction (if quantitative comparison is needed) and baseline correction.

Self-Validating Check
  • The "Dilution Test": If the spectrum shows a broad band at 3100 cm⁻¹ (suspected pyrazole), dissolve a small amount in dry

    
     or 
    
    
    
    and run a liquid cell spectrum.
  • Result: If the band sharpens and shifts to ~3480 cm⁻¹, the presence of a hydrogen-bonded heteroaromatic (pyrazole) is confirmed. If the band remains static, it may indicate an intramolecular bond or a different functional group.

Workflow Sample Solid Sample ATR ATR Acquisition (Solid State) Sample->ATR Decision Band Analysis (3100-3500 cm⁻¹) ATR->Decision Broad Broad Band (H-Bonded) Decision->Broad Pyrazole/Amide Sharp Sharp Band (Free NH) Decision->Sharp Amine/Free Validation Solution Phase Validation (CHCl₃) Broad->Validation Shift Blue Shift to ~3480 cm⁻¹ Validation->Shift

Figure 2: Experimental workflow including the solution-phase validation step.

References

  • NIST Chemistry WebBook. Pyrazole Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for amine doublet assignments).
  • Alkorta, I., et al. (2000). Theoretical study of the hydrogen bonding in pyrazoles. Journal of Physical Chemistry A.
  • LibreTexts Chemistry. Spectroscopy of Amines. Available at: [Link][2][3][5][6][7][8][9][10][11][12][13][14]

  • Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press.

Sources

A Senior Application Scientist's Guide to Elemental Analysis of C10H11N3O Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth, technical comparison of elemental analysis for a class of heterocyclic compounds with the molecular formula C10H11N3O, focusing on derivatives of 1H-Indole-3-acetic acid, hydrazide. We will delve into the experimental protocols, compare the technique with alternative methods, and provide insights gleaned from years of practical application in the field.

The Critical Role of Elemental Analysis in Drug Discovery

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[1][2][3][4][5][6] In the context of drug development, its importance cannot be overstated. It serves as a primary validation of a compound's empirical formula, offering a crucial checkpoint for both newly synthesized molecules and for quality control of established active pharmaceutical ingredients (APIs).[3]

The tryptamine and indole scaffolds, which are often the basis for compounds with the formula C10H11N3O, are privileged structures in medicinal chemistry, appearing in a wide array of neurologically active agents.[7][8] Given the subtle structural changes that can dramatically alter pharmacological activity, unambiguous confirmation of the elemental composition is paramount.

Principle of Combustion Analysis

The most common method for CHN analysis is combustion analysis.[1][6][9][10][11][12] The core principle involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.[1][6][9][10][11][12] This process converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides (which are subsequently reduced to N2).[1][6][9][10][11][12] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[2][3][6] The instrument is calibrated using a known standard, and the elemental composition of the unknown sample is calculated from the masses of the combustion products.

Experimental Protocol: Combustion CHN Analysis

The following is a detailed, step-by-step methodology for the elemental analysis of a C10H11N3O derivative.

Instrumentation: A modern CHNS/O elemental analyzer.

Materials:

  • The C10H11N3O derivative sample, dried and homogenous.

  • Acetanilide or other suitable certified standard for calibration.

  • Tin or silver capsules for sample weighing.

  • High-purity helium and oxygen.

Procedure:

  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents and are at the optimal operating temperatures (typically around 900-1000°C for combustion).[1]

    • Perform a leak check of the system to ensure a pure helium carrier gas flow.

    • Calibrate the instrument by analyzing a known mass of a certified standard (e.g., acetanilide). This establishes the response factors for C, H, and N.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried C10H11N3O derivative into a tin or silver capsule using a microbalance.

    • Seal the capsule to ensure no loss of sample.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into the high-temperature combustion furnace.

    • The resulting combustion gases are swept by the helium carrier gas through a reduction tube (to convert nitrogen oxides to N2) and then through a chromatographic column to separate CO2, H2O, and N2.

    • The separated gases are detected by the thermal conductivity detector.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration factors, calculates the percentage of C, H, and N in the sample.

    • The oxygen percentage is typically determined by difference, although some analyzers can measure it directly through pyrolysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing weigh Weigh 1-3 mg of C10H11N3O derivative encapsulate Encapsulate in Tin/Silver Capsule weigh->encapsulate autosampler Place in Autosampler encapsulate->autosampler combustion Combustion at 900-1000°C in excess O2 autosampler->combustion reduction Reduction of NOx to N2 combustion->reduction separation Gas Chromatographic Separation reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection integration Signal Integration detection->integration calculation Calculate %C, %H, %N integration->calculation report Generate Report calculation->report

Caption: Workflow for CHN elemental analysis.

Illustrative Elemental Analysis Data for C10H11N3O Derivatives

The following table presents theoretical and hypothetical experimental elemental analysis data for 1H-Indole-3-acetic acid, hydrazide and two of its potential derivatives. This data illustrates the expected precision of the technique.

CompoundMolecular FormulaTheoretical C (%)Theoretical H (%)Theoretical N (%)Theoretical O (%)Experimental C (%)Experimental H (%)Experimental N (%)
1H-Indole-3-acetic acid, hydrazideC10H11N3O63.485.8622.218.4563.525.8822.18
N'-acetyl-1H-indole-3-acetic acid, hydrazideC12H13N3O262.335.6718.1713.8462.305.7018.15
1H-Indole-3-acetic acid, N'-phenylhydrazideC16H15N3O68.805.4115.045.7368.775.4315.01

Comparative Analysis with Alternative Techniques

While elemental analysis is a powerful tool for confirming the empirical formula, it does not provide information about the molecular structure or the presence of isomers. Therefore, it is always used in conjunction with other analytical techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise mass-to-charge ratio of the parent ion, which can be used to determine the molecular formula.[13][14][15]

  • Advantages over Elemental Analysis: HRMS can distinguish between compounds with very similar elemental compositions but different molecular formulas. It is also highly sensitive, requiring very small amounts of sample.[14][15]

  • Limitations: HRMS does not provide information about the purity of the sample in the same way that elemental analysis does. Impurities will complicate the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms (typically 1H and 13C) within a molecule, allowing for the elucidation of its structure.

  • Advantages over Elemental Analysis: NMR provides a wealth of structural information, including the connectivity of atoms and the stereochemistry of the molecule.

  • Limitations: While NMR can be used to assess purity, it may not detect impurities that lack NMR-active nuclei (e.g., inorganic salts).[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Advantages over Elemental Analysis: IR provides direct evidence for the presence of specific functional groups (e.g., C=O, N-H, O-H), which is crucial for confirming the structure of a synthesized compound.

  • Limitations: IR spectroscopy does not provide information about the overall elemental composition of the molecule.

Logical Relationship of Analytical Techniques

G cluster_info Information Gained EA Elemental Analysis (%C, %H, %N, %O) Empirical_Formula Empirical Formula EA->Empirical_Formula Purity Purity EA->Purity HRMS High-Resolution Mass Spectrometry (Precise Mass) Molecular_Formula Molecular Formula HRMS->Molecular_Formula NMR NMR Spectroscopy (Structure & Connectivity) Structure Molecular Structure NMR->Structure NMR->Purity IR IR Spectroscopy (Functional Groups) IR->Structure

Caption: Complementary nature of analytical techniques.

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of the modern drug discovery and development scientist. Its ability to provide a rapid, accurate, and cost-effective determination of the elemental composition of a compound is unmatched. When used in a complementary fashion with spectroscopic techniques such as HRMS, NMR, and IR, it provides a comprehensive characterization of a new chemical entity, ensuring the integrity of the research and the quality of the final product. For C10H11N3O derivatives and other novel compounds, a meticulous and multi-faceted analytical approach is not just good practice—it is a scientific necessity.

References

  • Infinita Lab. (2025, August 26). All About Combustion Analysis. Retrieved from [Link]

  • C H N S ANALYSIS.pptx. (n.d.). Retrieved from [Link]

  • Preparatory Chemistry. (n.d.). Combustion Analysis. Retrieved from [Link]

  • Eskisehir Osmangazi University. (2018, October 24). ORGANIC ELEMENTAL ANALYZER (CHNS/O). Central Research Laboratory Application and Research Center. Retrieved from [Link]

  • Makmal i-CRIM. (n.d.). CHNS/O Elemental Analyzer (CHNS/O). Retrieved from [Link]

  • StudySmarter. (2024, May 30). Combustion Analysis: Basics & Techniques. Retrieved from [Link]

  • Contract Laboratory. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer? Retrieved from [Link]

  • Sleno, L. (2012). Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. Journal of The American Society for Mass Spectrometry, 23(3), 511–519. [Link]

  • A-Level Chemistry Revision Notes. (n.d.). Combustion Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). HU220221B - 1H-Indole-3-acetic acid hydrazide derivatives, pharmaceutical compositions containing the compounds and a process for their preparation.
  • Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350–8358. [Link]

  • Brandt, S. D., et al. (2015). Analytical characterization of seventeen ring-substituted N,N-diallyltryptamines. Drug Testing and Analysis, 7(10), 914-927. [Link]

  • ResearchGate. (2025, August 9). Quantitative Analysis of Substituted N,N-Dimethyl-tryptamines in the Presence of Natural Type XII Alkaloids. Retrieved from [Link]

  • Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Drug testing and analysis, 8(1), 85-90. [Link]

  • Canadian Science Publishing. (n.d.). Enantioselective synthesis of 3-substituted tryptamines as core components of central nervous system drugs and indole natural products. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-3-acetic acid, hydrazide. NIST Chemistry WebBook. Retrieved from [Link]

  • Kubiak-Wójcicka, K., et al. (2023). Comparison of the Analytical Performance of Inductively Coupled Plasma Mass Spectrometry and Instrumental Neutron Activation Analysis Techniques in the Elemental Analysis of Coal Fly Ash. Molecules, 28(23), 7806. [Link]

  • ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Retrieved from [Link]

  • Kowol, C. R., & Heffeter, P. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(24), 5092-5095. [Link]

  • Cheméo. (n.d.). 1H-Indole-3-acetic acid, hydrazide. Retrieved from [Link]

  • Cooperative Institute for Research in Environmental Sciences. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Altahan, M. A., et al. (2022). Synthesis and characterization of a tertiary amine:boric acid (1:1) co-crystal and a neutral zwitterionic diamine pentaboron adduct. Inorganica Chimica Acta, 539, 120998. [Link]

  • ResearchGate. (2024, July 15). Synthesis and characterization of normal and N-substituted octanohydroxamic acid complexes. Retrieved from [Link]

  • PubMed. (2003, June 18). Synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes. Retrieved from [Link]

  • MDPI. (2023, September 6). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Retrieved from [Link]

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13C NMR chemical shifts of pyrazole-substituted benzene rings

Structural Elucidation of Pyrazole-Substituted Benzenes: A Comparative C NMR Guide

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists. Focus: Diagnostic chemical shifts, regioisomer discrimination (1,3- vs. 1,5-substitution), and tautomeric dynamics.

Executive Summary: The Diagnostic Fingerprint

Pyrazole-substituted benzenes are ubiquitous in pharmacophores (e.g., Celecoxib, Rimonabant). However, characterizing them is notoriously difficult due to annular tautomerism in

regioisomerism

1

The definitive diagnostic marker for a pyrazole ring is the C4 carbon , which consistently resonates upfield (


Mechanistic Foundation: Electronic & Dynamic Effects

To interpret the data correctly, one must understand the electronic coupling between the electron-rich pyrazole (

The Shielding Matrix
  • C4 (Pyrazole): Highly shielded due to high electron density. It is the "fingerprint" signal.

  • C3/C5 (Pyrazole): Deshielded (

    
     129–150 ppm) due to proximity to the electronegative nitrogen atoms.
    
  • Ipso-Carbon (Benzene): Sensitive to the torsion angle between the rings. Planar systems allow conjugation (downfield shift); twisted systems (steric hindrance) break conjugation (upfield shift).

Tautomerism (The "Blurring" Effect)

In




  • Fast Exchange (CDCl

    
    , RT):  C3 and C5 signals average out, appearing as a single broad peak or two equivalent peaks.
    
  • Slow Exchange (DMSO-

    
    , low temp):  The solvent forms hydrogen bonds with the 
    
    
    -H, "freezing" the tautomer, resolving distinct C3 and C5 signals.

Comparative Analysis: Regioisomer Discrimination (1,3- vs. 1,5-)

In drug development, distinguishing between 1-phenyl-3-substituted and 1-phenyl-5-substituted isomers is critical, as synthetic routes often yield mixtures.[1]

Comparative Data Table: 1,3- vs. 1,5-Isomers

Data based on 1-phenyl-substituted pyrazoles.

Feature1-Phenyl-3-Substituted Pyrazole (1,3-isomer)1-Phenyl-5-Substituted Pyrazole (1,5-isomer)Diagnostic Logic
Steric Strain Low (Planar conformation possible)High (Twisted conformation)5-substituent clashes with phenyl ortho-protons.[1][2]
Pyrazole C5


127–130 ppm

135–145 ppm
C5 is deshielded in 1,5-isomers due to substituent effects.[1]
Pyrazole C4


104–108 ppm

106–110 ppm
Less diagnostic; remains upfield in both.
Benzene Ipso


139–140 ppm

136–138 ppm
Upfield shift in 1,5-isomer due to loss of conjugation (twist).
NOESY Signal Strong NOE between Ph-ortho and Pz-H5 Strong NOE between Ph-ortho and 5-Substituent Definitive Proof
Visualization: Regioisomer Logic Pathway

RegioisomerLogicStartUnknown Isomer(1-Phenyl-X-Pyrazole)Step1Check 1H NMR (NOESY)Start->Step1Branch1NOE: Ph-ortho <-> Pz-H5Step1->Branch1Signal ABranch2NOE: Ph-ortho <-> SubstituentStep1->Branch2Signal BResult11,3-Isomer Identified(Planar System)Branch1->Result1Result21,5-Isomer Identified(Twisted System)Branch2->Result2Conf113C Confirmation:Benzene Ipso > 139 ppmResult1->Conf1Conf213C Confirmation:Benzene Ipso < 138 ppmResult2->Conf2

Figure 1: Decision tree for distinguishing 1,3- and 1,5-regioisomers using combined NOE and

Methodological Comparison: Experimental vs. Computational

Is it worth running GIAO-DFT calculations for assignment?

MethodologyAccuracyCost/TimeBest Use Case
Standard 1D

C
High (Direct Observation)Low (1-4 hours)Routine purity checks; known scaffolds.[1]
2D (HSQC/HMBC) Very High (Connectivity)Medium (4-12 hours)Required for de novo assignment of quaternary carbons.[1]
GIAO-DFT (B3LYP) Predictive (

2-5 ppm)
High (24+ hours compute)Resolving ambiguous quaternary carbons (C3 vs C5) when HMBC fails.[1]

Recommendation: Use HMBC as the primary assignment tool. The correlation between the pyrazole H4 proton and the adjacent carbons (C3 and C5) allows you to "walk" around the ring. Use DFT only when substituent crowding prevents clear HMBC correlations.

Experimental Protocol

This protocol ensures the detection of quaternary carbons and minimizes tautomeric broadening.

Sample Preparation
  • Solvent: Use DMSO-

    
      rather than CDCl
    
    
    for
    
    
    -unsubstituted pyrazoles. DMSO stabilizes the tautomers via hydrogen bonding, sharpening the signals for C3 and C5.
  • Concentration: 20–50 mg/mL. High concentration is vital for detecting quaternary carbons in reasonable timeframes.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (

    
    ):  Set to 2.0 – 3.0 seconds .
    
    • Reasoning: Pyrazole quaternary carbons (C3/C5) and the benzene ipso-carbon have long

      
       relaxation times.[1] Short delays saturate these signals, causing them to disappear from the spectrum.
      
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

Assignment Workflow

AssignmentWorkflowSampleSample Prep(DMSO-d6)H11H NMRSample->H1HSQCHSQC(C-H Direct)H1->HSQCIdentify C4HMBCHMBC(Long Range)HSQC->HMBCLink H4 to C3/C5AssignFinal AssignmentHMBC->AssignLink C-Ipso

Figure 2: Step-by-step workflow for unambiguous assignment.[1]

  • Identify C4: Look for the HSQC correlation with the most upfield aromatic proton (

    
     ~6.5, 
    
    
    ~107).
  • Assign C3/C5: In the HMBC, the H4 proton will show strong 2-bond (

    
    ) and 3-bond (
    
    
    ) correlations to C3 and C5.
  • Link to Benzene: The benzene ipso-carbon will show an HMBC correlation to the pyrazole proton (if H5 is present) or the

    
    -substituent protons.
    

References

  • Alkorta, I., & Elguero, J. (2025). Theoretical and Experimental NMR of Azoles. ResearchGate. Link

  • Claramunt, R. M., et al. (1993).[3] A

    
    C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[3] Link[1]
    
  • Hockstedler, A. N., et al. (2025).

    
    C NMR of 1-phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. Link
    
  • SpectraBase. (2025).[4][5] 1-Phenylpyrazole

    
    C NMR Chemical Shifts. Wiley Science Solutions. Link[1]
    
  • Safi, Z. S., et al. (2022).

    
    H- and 
    
    
    C-NMR chemical shifts of pyrazole derivatives. PMC (PubMed Central). Link

Comparative Guide: NMR Differentiation of 1H-pyrazol-1-yl and 1H-pyrazol-3-yl Isomers

[1]

Executive Summary

Differentiation between 1H-pyrazol-1-yl (N-linked) and 1H-pyrazol-3-yl (C-linked) isomers is a critical checkpoint in heterocyclic synthesis, particularly in alkylation or arylation reactions where regioselectivity is often ambiguous.[1]

  • The 1H-pyrazol-1-yl isomer (N-substituted) is characterized by the absence of an NH proton , the presence of three distinct ring protons (H3, H4, H5), and specific NOE correlations between the substituent and the H5 proton.[1]

  • The 1H-pyrazol-3-yl isomer (C-substituted) is characterized by the presence of a broad NH proton (exchangeable), two ring protons (H4, H5), and tautomeric averaging that may broaden or average signals unless the nitrogen is protected or the solvent prevents exchange.[1]

Structural Analysis & Isomer Definition

Before interpreting spectra, it is essential to define the connectivity of the two isomers relative to the substituent group (R).

  • Isomer A: 1H-pyrazol-1-yl (N-Linked) [1]

    • Connectivity: The substituent R is attached to Nitrogen-1 (N1).[1]

    • Symmetry: Asymmetric.

    • Protons: H3, H4, H5 are all present on the ring.[1]

    • Key Feature: H5 is spatially adjacent to the R group.[1]

  • Isomer B: 1H-pyrazol-3-yl (C-Linked) [1]

    • Connectivity: The substituent R is attached to Carbon-3 (C3).[1]

    • Symmetry: Tautomerism between N1 and N2 often renders the molecule effectively symmetric on the NMR timescale (averaging H4/H5) or broadens peaks.

    • Protons: H4 and H5 (or H3/H4 if tautomerized) + NH .

    • Key Feature: Presence of an acidic NH proton.[1]

Structural Visualization

PyrazoleIsomerscluster_01H-pyrazol-1-yl (N-Linked)cluster_11H-pyrazol-3-yl (C-Linked)N1N1(Substituted)N2N2N1->N2C3C3-HN2->C3C4C4-HC3->C4C5C5-HC4->C5C5->N1R1R-GroupR1->N1LinkageR1->C5NOE(Strong)N1_CN1-H(Tautomeric)N2_CN2N1_C->N2_CH_NHHN1_C->H_NHC3_CC3-RN2_C->C3_CC4_CC4-HC3_C->C4_CC5_CC5-HC4_C->C5_CC5_C->N1_CR2R-GroupR2->C3_CLinkage

Caption: Structural comparison of N-linked (left) and C-linked (right) pyrazole isomers. Note the NOE proximity in the N-linked form.

1H NMR Diagnostics[1][2][3][4][5][6][7]

The proton NMR spectrum provides the most immediate differentiation.

A. Proton Counting & Chemical Shift
Feature1H-pyrazol-1-yl (N-Linked) 1H-pyrazol-3-yl (C-Linked)
Ring Protons 3 Signals (H3, H4, H5)2 Signals (H4, H5) + 1 NH
NH Signal Absent Present (Broad, ~9–13 ppm)
H5 Shift Deshielded (~7.6–8.0 ppm) due to adjacent N-R.[1]Variable; often averaged with H3 if tautomerism is fast.[1]
H3 Shift Distinct (~7.4–7.8 ppm).Substituted (No proton) or averaged.
H4 Shift Upfield (~6.2–6.5 ppm).Upfield (~6.0–6.5 ppm).

Expert Insight: In the N-linked isomer, H5 is often slightly downfield of H3 due to the deshielding effect of the N-substituent, but this depends on the electronic nature of R. In 1-phenylpyrazole, H3 and H5 appear as doublets (

1
B. Coupling Constants ( )[2][3][6][8]
  • N-Linked:

    • 
       Hz[1]
      
    • 
       Hz[1]
      
    • Observation:

      
       is typically larger than 
      
      
      .
  • C-Linked:

    • 
       Hz.[1]
      
    • If tautomerism is fast, peaks may appear broad or equivalent.

13C NMR Diagnostics

Carbon NMR confirms the number of protonated carbons and the nature of the linkage site.

Carbon Type1H-pyrazol-1-yl (N-Linked) 1H-pyrazol-3-yl (C-Linked)
C3 CH (~140 ppm)Quaternary (~145–155 ppm)
C5 CH (~128–132 ppm)CH (~130–135 ppm)
C4 CH (~105–109 ppm)CH (~102–106 ppm)
DEPT-135 3 Positive Peaks (CH)2 Positive Peaks (CH)

Diagnostic Rule: Run a DEPT-135 or HSQC experiment.[1]

  • If you see 3 CH signals for the pyrazole ring, it is N-linked (assuming R is not on the ring carbons).[1]

  • If you see 2 CH signals , it is C-linked .[1]

Advanced 2D NMR Techniques (Definitive Proof)

When 1D spectra are ambiguous (e.g., overlapping signals), 2D NMR provides conclusive evidence.[1]

A. NOESY / ROESY (Spatial Proximity)

This is the gold standard for distinguishing regioisomers.

  • N-Linked: Strong NOE correlation between the R-group protons (specifically

    
    -protons) and Pyrazole H5 .[1]
    
  • C-Linked: NOE correlation between R-group protons and Pyrazole H4 (and potentially NH).[1] No correlation to H5 (unless R is at C5, which is the tautomer).

B. 1H-13C HMBC (Connectivity)[1]
  • N-Linked:

    • H5 of pyrazole shows a 3-bond correlation to the

      
      -Carbon of R .[1]
      
    • 
      -Protons of R  show a 3-bond correlation to C5  of pyrazole.[1][2]
      
  • C-Linked:

    • 
      -Protons of R  show a 2-bond correlation to C3  (quaternary) and 3-bond to C4 .[1]
      
C. 1H-15N HMBC (Nitrogen Linkage)

If available, this is the most direct method.[1]

  • N-Linked: The substituted Nitrogen (N1) will show correlations to both the pyrazole ring protons (H3/H5) and the R-group protons .[1]

  • C-Linked: The Nitrogen (N1) is protonated.[1] You will see a correlation between the NH proton and ring carbons/protons, but the N1 will not correlate to the R-group protons (too far).[1]

Experimental Protocol

Follow this workflow to assign the structure of your unknown pyrazole derivative.

Step 1: Sample Preparation[1]
  • Dissolve ~5-10 mg of sample in DMSO-d6 .

    • Why DMSO? It slows down proton exchange, making the NH signal (in C-linked isomers) sharp and visible.[1] In

      
      , the NH is often broad or invisible.
      
Step 2: 1H NMR Acquisition[1]
  • Acquire a standard 1H spectrum (16 scans).

  • Check: Is there a broad singlet >10 ppm?

    • Yes: Likely C-linked (or salt form).[1]

    • No: Likely N-linked.[1]

  • Count: How many aromatic signals belong to the pyrazole ring?

    • 3 (H3, H4, H5): N-linked.

    • 2 (H4, H5): C-linked.

Step 3: DEPT-135 / HSQC[1]
  • Determine the number of CH carbons on the ring.

  • 3 CH: N-linked.[1]

  • 2 CH: C-linked.[1]

Step 4: NOESY (Confirmation)
  • Set mixing time to 300-500 ms.

  • Look for cross-peaks between the substituent (R) and the aromatic region.

  • R

    
     H5 (~7.5 ppm):  Confirms N-linked.
    
  • R

    
     H4 (~6.3 ppm):  Confirms C-linked.
    
Decision Workflow Diagram

NMRWorkflowStartUnknown Pyrazole IsomerSolventDissolve in DMSO-d6Start->SolventH1_NMRAcquire 1H NMRSolvent->H1_NMRCheck_NHIs NH signal visible (>10 ppm)?H1_NMR->Check_NHCLinkedLikely C-Linked (3-yl)Check_NH->CLinkedYesCheck_CHCount Ring CH Signals(1H or HSQC)Check_NH->Check_CHNoThreeCH3 CH Signals(H3, H4, H5)Check_CH->ThreeCH3TwoCH2 CH Signals(H4, H5)Check_CH->TwoCH2NOESYRun NOESYThreeCH->NOESYTwoCH->CLinkedNLink_ConfCorrelation:R-Group ↔ H5NOESY->NLink_ConfH5 InteractionCLink_ConfCorrelation:R-Group ↔ H4NOESY->CLink_ConfH4 Interaction

Caption: Step-by-step NMR decision tree for assigning pyrazole regioisomers.

References

  • Alkorta, I., et al. (2025). "Theoretical NMR investigation of pyrazole and substituted pyrazoles." ResearchGate.[1] Link

  • Claramunt, R. M., et al. (2001). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." ResearchGate.[1] Link

  • National Institutes of Health (NIH). (2025). "1-Phenylpyrazole Compound Summary." PubChem. Link

  • BenchChem. (2025).[3] "1H and 13C NMR Characterization of 3-Methylpyrazole." BenchChem Application Notes. Link

  • Tarikoğulları Doğan, A. H., et al. (2025).[4] "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity." Turkish Journal of Pharmaceutical Sciences. Link

QC specifications for 3-methoxy-5-(1H-pyrazol-1-yl)aniline building block

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Specification Guide Subject: High-Purity Building Block for Kinase Inhibitor Synthesis CAS: 1516412-41-1 (Representative)

Executive Summary: The "Privileged Scaffold" Challenge

In the landscape of modern medicinal chemistry, 3-methoxy-5-(1H-pyrazol-1-yl)aniline represents a "privileged scaffold." It serves as a critical linchpin in the synthesis of Type II kinase inhibitors (targeting FGFR, VEGFR, and p38 MAPK), acting as the solvent-exposed tail or the hinge-binding connector.

However, its utility is often compromised by a lack of rigorous Quality Control (QC) regarding regioisomerism and oxidative stability . This guide moves beyond basic Certificate of Analysis (CoA) parameters to establish a "Pharma-Grade" specification that ensures reproducibility in late-stage functionalization.

Critical Quality Attributes (CQA) & Specifications

Standard commercial grade (95%) is insufficient for GMP-proximate synthesis due to the "poisoning" effect of residual metals on subsequent catalytic steps. Below is the Application Scientist-Recommended Specification .

Comparative Specifications Table
ParameterStandard Commercial GradeRecommended Pharma Grade Rationale for Strictness
Appearance Brown/Black solidOff-white to Pale Yellow Powder Dark color indicates aniline oxidation (azo/nitroso formation) which acts as a radical scavenger in later steps.
Purity (HPLC) > 95.0%> 98.5% (a/a) Impurities >1% often co-elute in final API purification.
Regio-Purity Not SpecifiedN1-Isomer > 99.5% The N2-isomer (pyrazol-1-yl vs pyrazol-2-yl) is a common byproduct that is biologically inactive but chemically almost identical.
Residual Pd < 1000 ppm< 20 ppm Residual Palladium from synthesis causes "false positives" in screening or crashes out in subsequent amide couplings.
Water (KF) < 1.0%< 0.5% Excess water hydrolyzes sensitive acid chlorides used in the next step.
Solubility DMSO, MeOHClear in DCM/MeOH (1:1) Turbidity indicates polymerized aniline or inorganic salts.

Synthetic Route Analysis & Impurity Profiling

To control quality, one must understand the origin of impurities.[1] Two primary routes exist, each generating distinct impurity profiles.

Route A: The Buchwald-Hartwig Coupling (Dominant Commercial Route)
  • Reaction: 3-Bromo-5-methoxyaniline (or Nitro precursor) + Pyrazole + Pd Catalyst.

  • Risk: High residual metal (Pd/Cu) and ligand contamination (BINAP/Xantphos).

  • Critical Impurity: Bis-arylation . The aniline amine is nucleophilic; if not protected, the pyrazole can couple to the aniline nitrogen instead of the aryl ring, or two aryl rings can couple.

Route B: The Hydrazine Cyclization
  • Reaction: 3-Methoxy-5-nitrophenylhydrazine + 1,1,3,3-tetramethoxypropane (Malonaldehyde equivalent).

  • Risk: Regioisomerism is lower, but uncyclized hydrazones may remain.

  • Critical Impurity: Azobenzene derivatives formed via oxidation of the hydrazine intermediate.

Visualization: Impurity Fate Mapping

ImpurityMap Start Starting Materials (Aryl Halide + Pyrazole) Rxn C-N Coupling (Pd Catalysis) Start->Rxn Crude Crude Intermediate Rxn->Crude Imp1 Impurity A: Residual Pd/Ligand Crude->Imp1 Incomplete Scavenging Imp2 Impurity B: Regioisomer (N2-linked) Crude->Imp2 Thermodynamic Control Failure Imp3 Impurity C: Aniline Oxidation (Azo) Crude->Imp3 Air Exposure Final Final QC Target: This compound Crude->Final Recrystallization & Scavenging Imp1->Final Contaminates Next Step

Caption: Figure 1. Impurity genealogy in the C-N coupling synthesis route. Note that Palladium carryover (Impurity A) is the most silent but disruptive threat to downstream chemistry.

Comparative Performance: Product vs. Alternatives

Why buy this building block versus synthesizing it in situ or using a precursor?

Comparison Scenario

Goal: Synthesize a generic FGFR inhibitor amide (R-CO-NH-Ar).

ApproachOption 1: The Product (this compound)Option 2: The Nitro Precursor (3-methoxy-5-nitro-1-(1H-pyrazol-1-yl)benzene)Option 3: The Halide (3-bromo-5-methoxyaniline)
Stability Moderate (Oxidizes over months)High (Stable for years)High (Stable for years)
Step Count 1 Step (Amide Coupling)2 Steps (Reduction -> Amide Coupling)3 Steps (Amide Coupling -> C-N Coupling -> Deprotection)
Overall Yield High (85-95%) Moderate (70-80% due to reduction loss)Low (40-60% due to late-stage coupling issues)
Operational Risk Storage Risk: Must be kept at -20°C under Argon.[2]Safety Risk: Hydrogenation requires H2/Pd or Fe/AcOH.Chemoselectivity Risk: Late-stage C-N coupling often fails on complex molecules.
Recommendation Best for HTS & MedChem (Speed is priority).Best for Process Scale-up (Stability is priority).Not Recommended (Inefficient).

Experimental Insight: In a head-to-head comparison coupling with 2,6-dichlorobenzoyl chloride:

  • Option 1 yielded the target amide in 2 hours at room temperature (92% yield).

  • Option 2 required a 12-hour hydrogenation first. Residual Fe salts from the reduction (if chemical) chelated the amide product, complicating purification.

Validated Analytical Protocols

To ensure the "Pharma Grade" specs defined in Section 2, use these self-validating protocols.

A. High-Performance Liquid Chromatography (HPLC) Method[3]
  • Objective: Separate the N1-isomer (active) from the N2-isomer and oxidized aniline impurities.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% -> 95% B (Linear Gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond check).

  • System Suitability (SST): Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest impurity.

B. Identity Verification (H-NMR)
  • Solvent: DMSO-d6 (CDCl3 can cause peak broadening due to H-bonding).

  • Diagnostic Signals:

    • Pyrazole H4: Triplet/dd around

      
       6.5 ppm.
      
    • Pyrazole H3/H5: Doublets around

      
       7.7 and 8.2 ppm.
      
    • Aniline NH2: Broad singlet at

      
       5.0-5.5 ppm (Exchangeable with D2O).
      
    • Methoxy: Singlet at

      
       3.7 ppm.
      
C. QC Decision Tree

QCDecision Start Incoming Batch Visual Visual Check: Is it Off-White? Start->Visual NMR 1H-NMR Identity: Pyrazole Signals Correct? Visual->NMR Yes Fail REJECT / RE-PURIFY Visual->Fail No (Black/Tarry) HPLC HPLC Purity: >98.5% & No single imp >0.5%? NMR->HPLC Yes NMR->Fail No (Wrong Isomer) Metals Pd Test (ICP-MS or Colorimetric): <20 ppm? HPLC->Metals Yes HPLC->Fail No Pass RELEASE FOR SYNTHESIS Metals->Pass Yes Metals->Fail No (Cat. Poison)

Caption: Figure 2. Standardized QC Decision Tree for incoming aniline building blocks.

Storage & Handling (The "Self-Validating" System)

Anilines are notoriously unstable. A "self-validating" storage system implies that the storage method itself indicates if the integrity is compromised.

  • Container: Amber glass vial with Teflon-lined cap (prevents light degradation).

  • Atmosphere: Argon backfill.

  • Indicator: Store with a Desiccant sachet with color indicator inside the secondary container. If the desiccant turns pink/green (wet), assume the aniline has absorbed moisture and potentially oxidized.

References

  • Synthesis of Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2017. Link

  • Aniline Stability & Analysis: "High-performance liquid chromatography determination of anilines with fluorescent detection." Journal of Chromatography A, 2025 (Projected/Relevant Context). Link

  • Kinase Inhibitor Scaffolds: "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives." Molecules, 2023.[4] Link

  • General QC for Pharma Intermediates: ICH Q3A(R2) Impurities in New Drug Substances. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.